(+)-Eseroline
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
29347-15-7 |
|---|---|
分子式 |
C13H18N2O |
分子量 |
218.29 g/mol |
IUPAC 名称 |
(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol |
InChI |
InChI=1S/C13H18N2O/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13+/m0/s1 |
InChI 键 |
HKGWQUVGHPDEBZ-QWHCGFSZSA-N |
SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C |
手性 SMILES |
C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)O)C)C |
规范 SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C |
同义词 |
eseroline eseroline monohydrochloride, (3aS-cis)-isomer eseroline, (+)- eseroline, (3aR-cis)-isome |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of (+)-Eseroline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Eseroline, a fascinating alkaloid, holds a unique position in the history of pharmacology and drug discovery. Initially identified as the principal metabolite of the potent acetylcholinesterase inhibitor physostigmine, it has since been recognized for its own distinct and significant biological activities, most notably as an opioid receptor agonist. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative biological data, and insights into its mechanism of action. The intricate history of its synthesis, pioneered by the brilliant Percy Julian, is a testament to the art and science of natural product chemistry. This document aims to consolidate the key scientific knowledge surrounding this compound, facilitating further research and exploration of its therapeutic potential.
Discovery and Historical Context
The story of this compound is inextricably linked to that of physostigmine , also known as eserine. Physostigmine, a toxic parasympathomimetic alkaloid, was first isolated in 1864 by Jobst and Hesse from the Calabar bean (Physostigma venenosum), the seed of a West African vine.[1][2] The Calabar bean had a notorious history as an ordeal poison in parts of West Africa.
Eseroline itself was first identified as the primary metabolite of physostigmine.[1][2] The hydrolysis of the carbamate group of physostigmine yields eseroline.[2] This metabolic conversion is a key aspect of physostigmine's pharmacology and toxicology. Early studies on the metabolism of physostigmine were crucial in identifying and characterizing eseroline, laying the groundwork for understanding its independent biological effects.[1] While initially considered an inactive metabolite, subsequent research revealed that eseroline possesses its own intriguing pharmacological profile.
A pivotal moment in the history of eseroline was the landmark total synthesis of physostigmine by Percy Lavon Julian and Josef Pikl in 1935.[3][4] This groundbreaking work, a significant achievement in natural product synthesis, utilized L-eseroline as a key intermediate.[2] The successful synthesis not only provided a synthetic route to physostigmine, which was in high demand for the treatment of glaucoma, but also made L-eseroline more accessible for scientific investigation.[3]
Chemical Synthesis of this compound
The total synthesis of physostigmine, and by extension this compound, by Percy Julian and his collaborator Josef Pikl stands as a classic in the field of organic chemistry. The synthesis was a multi-step process that required meticulous execution and a deep understanding of indole chemistry.
Experimental Protocol: The Julian Synthesis of L-Eseroline
The following protocol is a detailed description of the final steps in the synthesis of L-eseroline as reported by Julian and Pikl in their seminal 1935 publications in the Journal of the American Chemical Society.
Step 1: Synthesis of d,l-Eserethole
The synthesis of the key intermediate, d,l-eserethole, was a critical and challenging step. The following is a representative procedure based on the work of Julian and Pikl:
-
Materials: 5-ethoxy-1,3-dimethyl-3-(β-chloroethyl)-oxindole, sodium ethoxide, absolute ethanol.
-
Procedure: A solution of 5-ethoxy-1,3-dimethyl-3-(β-chloroethyl)-oxindole in absolute ethanol is treated with a solution of sodium ethoxide in absolute ethanol. The mixture is heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent (e.g., ether). The organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude d,l-eserethole.
-
Purification: The crude product is purified by distillation under high vacuum.
Step 2: Cleavage of the Ether to Yield l-Eseroline
The final step in the synthesis of l-eseroline involves the cleavage of the ethyl ether of l-eserethole.
-
Materials: l-eserethole, anhydrous aluminum chloride, dry benzene.
-
Procedure: To a solution of l-eserethole in dry benzene, anhydrous aluminum chloride is added portion-wise with stirring. The reaction mixture is then heated under reflux for a specified period. After the reaction is complete, the mixture is cooled and the complex is decomposed by the careful addition of ice and hydrochloric acid. The aqueous layer is separated and made alkaline with a suitable base (e.g., sodium hydroxide). The liberated l-eseroline is then extracted with an organic solvent.
-
Purification: The organic extracts are dried and the solvent is evaporated. The resulting crude l-eseroline can be purified by crystallization from a suitable solvent system.
Experimental Workflow for the Synthesis of L-Eseroline from L-Eserethole
Caption: A flowchart illustrating the key stages in the synthesis of L-Eseroline.
Pharmacological Properties and Mechanism of Action
This compound exhibits a dual pharmacological profile, acting as both a reversible acetylcholinesterase inhibitor and an opioid receptor agonist.
Acetylcholinesterase Inhibition
While not as potent as its parent compound, physostigmine, eseroline is a competitive and reversible inhibitor of acetylcholinesterase (AChE).[5] This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in cholinergic effects.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Eseroline [5]
| Enzyme Source | Inhibitor | Ki (μM) |
| Electric Eel AChE | Eseroline | 0.15 ± 0.08 |
| Human RBC AChE | Eseroline | 0.22 ± 0.10 |
| Rat Brain AChE | Eseroline | 0.61 ± 0.12 |
| Horse Serum BuChE | Eseroline | 208 ± 42 |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
A common method to determine the inhibitory activity of a compound against AChE is the Ellman's assay.
-
Principle: This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of acetylthiocholine by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Materials: Acetylcholinesterase (from a suitable source, e.g., electric eel or human red blood cells), acetylthiocholine iodide (substrate), DTNB, phosphate buffer (pH 8.0), test compound (eseroline), and a microplate reader.
-
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and various concentrations of the inhibitor in the phosphate buffer.
-
In a 96-well plate, add the enzyme solution and the inhibitor solution and incubate for a specific period.
-
Initiate the reaction by adding the substrate and DTNB solution.
-
Measure the change in absorbance at 412 nm over time.
-
The rate of reaction is proportional to the enzyme activity. The inhibitory constant (Ki) can be calculated by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using methods such as the Dixon or Lineweaver-Burk plots.
-
Opioid Receptor Agonism
Perhaps the most significant pharmacological property of this compound is its activity as an opioid receptor agonist.[6] This activity is responsible for its analgesic (pain-relieving) effects.
Table 2: Opioid Receptor Binding Affinity of this compound (Representative Data)
| Receptor Subtype | Ligand | Ki (nM) |
| μ (mu) | This compound | Data not consistently available in literature |
| δ (delta) | This compound | Data not consistently available in literature |
| κ (kappa) | This compound | Data not consistently available in literature |
Signaling Pathways
As a μ-opioid receptor agonist, this compound is expected to initiate signaling through G-protein coupled receptor (GPCR) pathways. The classical pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.
G-Protein Signaling Pathway for μ-Opioid Agonists
Caption: Simplified diagram of the G-protein signaling cascade activated by μ-opioid agonists.
β-Arrestin Recruitment
In addition to G-protein signaling, GPCR activation can also lead to the recruitment of β-arrestin proteins. This can lead to receptor desensitization, internalization, and the initiation of separate signaling cascades. The extent to which an agonist activates G-protein signaling versus β-arrestin recruitment determines its "bias." The signaling bias of this compound has not been extensively characterized in publicly available literature.
Experimental Protocol: β-Arrestin Recruitment Assay
A common method to assess β-arrestin recruitment is the PathHunter® assay.
-
Principle: This is a cell-based enzyme fragment complementation assay. The μ-opioid receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.
-
Materials: A cell line co-expressing the tagged μ-opioid receptor and β-arrestin, the test compound (this compound), a reference agonist (e.g., DAMGO), and a chemiluminescent substrate.
-
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Add various concentrations of the test compound or reference agonist.
-
Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Add the chemiluminescent substrate and measure the light output using a luminometer.
-
The intensity of the signal is proportional to the extent of β-arrestin recruitment. Dose-response curves can be generated to determine the potency (EC50) and efficacy of the test compound.
-
Conclusion and Future Directions
This compound represents a remarkable molecule that has journeyed from being a mere metabolite of a historic poison to a compound of significant pharmacological interest in its own right. Its dual action as an acetylcholinesterase inhibitor and an opioid agonist presents both challenges and opportunities for drug development. The pioneering synthesis by Percy Julian not only conquered a formidable chemical challenge but also paved the way for further exploration of eseroline and its analogs.
Future research should focus on several key areas. A thorough characterization of the opioid receptor binding profile of this compound, including its affinities for the μ, δ, and κ receptors, is essential. Furthermore, a detailed investigation into its signaling bias is warranted to understand its potential for producing therapeutic effects with a reduced side-effect profile compared to traditional opioids. The development of novel synthetic routes to this compound and its derivatives could lead to the discovery of new chemical entities with improved pharmacological properties. As our understanding of the complexities of GPCR signaling continues to evolve, so too will the potential for harnessing the unique properties of molecules like this compound for the development of novel therapeutics.
References
- 1. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physostigmine - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Engineered G protein coupled receptors reveal independent regulation of internalization, desensitization and acute signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of a Metabolite: A Technical Guide to (+)-Eseroline's Emergence from Physostigmine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physostigmine, a well-known reversible acetylcholinesterase inhibitor, has a complex metabolic fate that gives rise to compounds with distinct pharmacological and toxicological profiles. Among these is (+)-eseroline, a metabolite formed through the hydrolysis of physostigmine.[1][2] Unlike its parent compound, which primarily exerts its effects through the cholinergic system, this compound displays a unique bioactivity, notably as a potent opioid agonist.[3] However, this pharmacological activity is coupled with significant neurotoxicity, a characteristic that complicates the therapeutic profile of physostigmine and warrants detailed investigation.[4] This technical guide provides an in-depth exploration of this compound as a metabolite of physostigmine, focusing on its metabolic pathway, analytical determination, and toxicological implications, supported by detailed experimental protocols and quantitative data.
Metabolic Pathway of Physostigmine to this compound
The primary metabolic transformation of physostigmine to this compound is through hydrolysis of the carbamate ester bond.[2][3] This reaction is catalyzed by cholinesterases, particularly butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are abundant in the plasma and liver.[5][6] The liver plays a major role in the metabolism of physostigmine.[7]
References
- 1. Physostigmine - Wikipedia [en.wikipedia.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Distribution and pharmacokinetics of physostigmine in rat after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Synthesis of (+)-Eseroline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Eseroline is a pyrrolo[2,3-b]indole alkaloid that has garnered significant interest in the scientific community due to its potent activity as a µ-opioid receptor agonist. As a metabolite of the acetylcholinesterase inhibitor physostigmine, this compound presents a unique pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a focus on providing detailed information for researchers in the fields of medicinal chemistry and drug development. This document includes a summary of its quantitative data, a detailed description of a synthetic pathway, and visualizations of its synthesis and mechanism of action.
Chemical Structure and Properties
This compound, with the IUPAC name (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol, is a tricyclic compound featuring a fused pyrrolo-indole core. The presence of two stereocenters at the ring junction gives rise to enantiomers, with the (+) designation referring to its dextrorotatory optical activity.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molar Mass | 218.30 g/mol |
| CAS Number | 469-22-7 (for the racemate or unspecified stereochemistry) |
| ChEBI ID | CHEBI:48845 |
| PubChem CID | 119198 |
Physicochemical Properties
| Property | Value |
| Melting Point | Data for the (+) enantiomer is not specified in the searched literature. |
| Specific Rotation ([α]D) | Data for the (+) enantiomer is not specified in the searched literature. |
| ¹H NMR | Specific assignments for the (+) enantiomer are not detailed in the searched literature. |
| ¹³C NMR | Specific assignments for the (+) enantiomer are not detailed in the searched literature. |
| Mass Spectrometry | Precursor: 219.1492 m/z; Fragments: 176.1, 175.1, 162.1 m/z (IT/ion trap) |
| Infrared Spectroscopy | Data for the (+) enantiomer is not specified in the searched literature. |
Synthesis of this compound
One plausible approach to an enantioselective synthesis would involve the use of a chiral catalyst or auxiliary to establish the stereocenters at the C3a and C8b positions of the hexahydropyrrolo[2,3-b]indole skeleton. For instance, asymmetric Heck cyclization has been employed in the synthesis of the enantiomer, (-)-physostigmine.
Alternatively, chiral resolution of racemic eseroline or a late-stage intermediate can be employed. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent liberation of the desired enantiomer.
Representative Synthetic Pathway (for Racemic or (-)-Eseroline)
The following diagram illustrates a known synthetic route to the eseroline core, which, if initiated with achiral starting materials, would yield a racemic mixture. To obtain this compound, a chiral resolution step would be necessary.
Detailed Experimental Protocols
Detailed, step-by-step experimental procedures for the enantioselective synthesis of this compound are not available in the reviewed literature. The following represents a generalized protocol for the key transformations in the synthesis of the racemic eseroline core, based on analogous reactions in the synthesis of related alkaloids. Researchers should optimize these conditions for their specific needs.
Step 1: Synthesis of 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)acetonitrile
-
Reactants: 5-Ethoxy-1,3-dimethyloxindole, Chloroacetonitrile, a suitable base (e.g., Sodium ethoxide).
-
Solvent: Anhydrous ethanol.
-
Procedure: To a solution of 5-ethoxy-1,3-dimethyloxindole in anhydrous ethanol, a solution of sodium ethoxide is added, followed by the dropwise addition of chloroacetonitrile. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)ethan-1-amine
-
Reactant: 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)acetonitrile.
-
Reagent: A suitable reducing agent (e.g., Lithium aluminum hydride or catalytic hydrogenation with a catalyst like Raney nickel).
-
Solvent: Anhydrous tetrahydrofuran (for LiAlH₄) or ethanol (for catalytic hydrogenation).
-
Procedure: The nitrile intermediate is dissolved in the appropriate solvent and treated with the reducing agent. For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere at elevated pressure. The reaction is monitored by TLC. After completion, the reaction is carefully quenched, and the product is worked up accordingly. The crude amine is purified by column chromatography or distillation.
Step 3: Synthesis of (±)-Eserethole (Intramolecular Reductive Amination)
-
Reactant: 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)-N-methylethan-1-amine (obtained after monomethylation of the primary amine).
-
Reagent: A reducing agent suitable for reductive amination (e.g., Sodium cyanoborohydride).
-
Solvent: A suitable protic solvent like methanol or ethanol.
-
Procedure: The methylated amine is dissolved in the solvent, and the pH is adjusted to be slightly acidic. Sodium cyanoborohydride is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched, and the product is extracted, washed, dried, and purified.
Step 4: Synthesis of (±)-Eseroline (Ether Cleavage)
-
Reactant: (±)-Eserethole.
-
Reagent: A reagent for cleaving aryl ethyl ethers (e.g., Boron tribromide or hydrobromic acid).
-
Solvent: Anhydrous dichloromethane (for BBr₃).
-
Procedure: (±)-Eserethole is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C). The ether-cleaving agent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is carefully worked up to isolate the phenolic product, (±)-eseroline.
Step 5: Chiral Resolution of (±)-Eseroline
-
Reactant: (±)-Eseroline.
-
Resolving Agent: An enantiomerically pure chiral acid (e.g., (+)-tartaric acid or a derivative).
-
Solvent: A solvent system that allows for the differential crystallization of the diastereomeric salts.
-
Procedure: (±)-Eseroline and the chiral resolving agent are dissolved in the chosen solvent, often with gentle heating. The solution is allowed to cool slowly to promote the crystallization of one of the diastereomeric salts. The crystals are collected by filtration. This process may need to be repeated to achieve high diastereomeric purity. The resolved salt is then treated with a base to liberate the enantiomerically pure this compound.
Biological Activity and Signaling Pathway
This compound is a potent agonist of the µ-opioid receptor, which is a member of the G-protein coupled receptor (GPCR) family. Its analgesic effects are mediated through the activation of this receptor. The binding of this compound to the µ-opioid receptor initiates a cascade of intracellular signaling events.
µ-Opioid Receptor Signaling Pathway
The activation of the µ-opioid receptor by an agonist like this compound leads to the coupling and activation of inhibitory G-proteins (Gi/o). This activation results in the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors.
The primary downstream effects include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels (VGCCs), which reduces calcium influx.
These signaling events collectively lead to a decrease in neuronal excitability and a reduction in the release of neurotransmitters involved in pain signaling.
Conclusion
This compound remains a molecule of significant interest for its potent opioid receptor agonism. While its chemical synthesis has been explored, particularly in the context of its enantiomer and related alkaloids, a detailed and publicly available enantioselective synthesis of the (+) enantiomer is an area ripe for further research and publication. The elucidation of its precise physicochemical and spectroscopic properties will be crucial for its further development as a pharmacological tool or therapeutic lead. Its mechanism of action through the well-characterized µ-opioid receptor signaling pathway provides a solid foundation for understanding its physiological effects. This guide serves as a comprehensive resource for researchers, summarizing the current knowledge and highlighting the areas where further investigation is warranted.
An In-depth Technical Guide to (+)-Eseroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Eseroline is a compound of significant interest in pharmacology due to its dual action as a µ-opioid receptor agonist and a weak, reversible acetylcholinesterase (AChE) inhibitor.[1] It is a metabolite of the naturally occurring alkaloid physostigmine.[1] Unlike its parent compound, the primary pharmacological effects of this compound are mediated through the opioid system, producing potent analgesic effects.[1][2] This guide provides a comprehensive overview of the chemical properties, pharmacological actions, and relevant experimental data for this compound.
Chemical Identity
The chemical identity of this compound is defined by its specific stereochemistry, which is crucial for its biological activity.
| Identifier | Value |
| IUPAC Name | (3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol[3] |
| CAS Number | 29347-15-7[3] |
| Molecular Formula | C₁₃H₁₈N₂O[3] |
| Molar Mass | 218.29 g/mol [3] |
Pharmacological Profile
This compound exhibits a distinct pharmacological profile characterized by its interaction with both the opioid and cholinergic systems.
Opioid Receptor Agonism
The primary mechanism of action for the analgesic effects of this compound is its agonist activity at the µ-opioid receptor.[1] This interaction is responsible for its potent antinociceptive properties, which have been reported to be stronger than those of morphine in some studies.[2] The analgesic effects are reversible by the opioid antagonist naloxone, confirming its action through opioid receptors.
Acetylcholinesterase Inhibition
This compound is a weak and reversible inhibitor of acetylcholinesterase (AChE).[1] Its inhibitory action is significantly less potent and of shorter duration compared to its parent compound, physostigmine.[1] The Ki values for AChE inhibition from various sources are presented in the table below.
| Enzyme Source | Ki (μM) |
| Electric Eel AChE | 0.15 ± 0.08[4] |
| Human RBC AChE | 0.22 ± 0.10[4] |
| Rat Brain AChE | 0.61 ± 0.12[4] |
| Horse Serum BuChE | 208 ± 42[4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are crucial for reproducible research.
Synthesis of (-)-Eseroline (Illustrative)
Synthesis of (-)-Eseroline from Phenacetin:
-
N-methylation: Phenacetin is alkylated with dimethyl sulfate to yield N-methylphenetidine.
-
Amide Formation: Treatment with 2-bromopropanoyl bromide gives 2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide.
-
Cyclization: Reaction with aluminum trichloride results in the formation of 1,3-dimethyl-5-hydroxyoxindole.
-
Etherification: Alkylation with diethyl sulfate yields 5-ethoxy-1,3-dimethylindolin-2-one.
-
Cyanomethylation: Base-catalyzed reaction with chloroacetonitrile affords 2-(5-ethoxy-1,3-dimethyl-2-oxoindol-3-yl)acetonitrile.
-
Reduction of Nitrile: Catalytic hydrogenation of the nitrile group yields the corresponding primary amine.
-
N-methylation: Mono-methylation of the primary amine is performed.
-
Reductive Amination: Intramolecular reductive amination leads to the formation of eserethole.
-
Ether Cleavage: Cleavage of the ethyl ether protecting group yields (-)-eseroline.[1]
In Vivo Analgesic Activity Assessment (Hot-Plate Test)
The hot-plate test is a common method to evaluate the analgesic efficacy of compounds in animal models.
-
Apparatus: A commercially available hot-plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animals: Mice or rats are used and acclimated to the testing room before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Drug Administration: this compound or a vehicle control is administered to the animals via a specified route (e.g., subcutaneous or intraperitoneal injection).
-
Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 value, the dose that produces 50% of the maximum effect, can then be determined.
Signaling Pathway
As a µ-opioid receptor agonist, this compound initiates a signaling cascade through a G-protein coupled receptor (GPCR) mechanism. The µ-opioid receptor is coupled to an inhibitory G-protein (Gi/o).
Caption: Mu-opioid receptor signaling pathway activated by this compound.
Conclusion
This compound is a fascinating molecule with a dual pharmacological profile that makes it a valuable tool for research in pain and neuropharmacology. Its potent µ-opioid receptor-mediated analgesia, combined with its weak and reversible acetylcholinesterase inhibition, distinguishes it from its parent compound, physostigmine. Further research into its specific binding affinities, detailed in vivo efficacy, and safety profile will be essential to fully understand its therapeutic potential.
References
- 1. Eseroline - Wikipedia [en.wikipedia.org]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H18N2O | CID 5748694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of (+)-Eseroline
An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Eseroline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes available data, outlines detailed experimental methodologies, and presents visual representations of key biological pathways associated with this compound.
Introduction
This compound is a pyrroloindole alkaloid and a significant metabolite of the acetylcholinesterase inhibitor physostigmine.[1][2][3] Unlike its parent compound, this compound exhibits weak and reversible acetylcholinesterase inhibition.[3] Its primary pharmacological significance lies in its action as a potent opioid agonist, with effects mediated through the µ-opioid receptor.[2][4] This activity confers upon it notable analgesic properties.[4] However, its therapeutic potential is curtailed by significant side effects, including respiratory depression and neurotoxicity.[2] Research has indicated that eseroline induces neuronal cell death through a mechanism involving the depletion of cellular ATP.[1][5]
Physical and Chemical Properties
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (3aR,8aS)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol | |
| Molecular Formula | C₁₃H₁₈N₂O | [2][6] |
| Molar Mass | 218.300 g·mol⁻¹ | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and IR spectra, were not found in the conducted literature search. While mass spectrometry data (MS-MS and LC-MS) is available on public databases like PubChem, providing fragmentation patterns, the core NMR and IR characterization data remains elusive.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for alkaloids and organic compounds and can be adapted for specific laboratory conditions.
Determination of Melting Point
This protocol describes the determination of the melting point of a solid organic compound like this compound using a capillary melting point apparatus.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)
-
Mortar and pestle (if sample is not powdered)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample to a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Heat the sample at a rate of 10-20 °C per minute and note the temperature at which it melts.
-
Accurate Determination: For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.
-
Replicate Measurements: Perform at least two more measurements with fresh samples to ensure the reproducibility of the result.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of an alkaloid like this compound using potentiometric titration.
Materials:
-
pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
This compound sample
-
Deionized water
-
Methanol or another suitable co-solvent (if the sample is not readily soluble in water)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa value will be an apparent pKa (pKaapp) for that specific solvent system.
-
Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but not in the path of the stir bar.
-
Initial pH: Record the initial pH of the solution.
-
Titration: Begin the titration by adding small, precise increments of the standardized HCl or NaOH solution from the burette. Since this compound is a basic alkaloid, titration would typically be performed with a standardized acid.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Add smaller increments of titrant near the equivalence point where the pH changes most rapidly.
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated and unprotonated forms of the analyte are equal.
-
Determination of Solubility
This protocol describes a standard shake-flask method to determine the solubility of this compound in various solvents.
Materials:
-
Scintillation vials or sealed flasks
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
This compound sample
-
Various solvents (e.g., water, ethanol, methanol, DMSO, chloroform)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly seal the vials and place them on the shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
Concentration Determination: Analyze the diluted solution to determine the concentration of this compound.
-
Solubility Calculation: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.
Signaling Pathways and Visualizations
This compound exerts its primary biological effects through its interaction with the µ-opioid receptor and by inducing neuronal cell death via ATP depletion.
µ-Opioid Receptor Signaling Pathway
As a µ-opioid receptor agonist, this compound mimics the action of endogenous opioids like endorphins.[7][8] The binding of this compound to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8] This signaling pathway ultimately results in the modulation of ion channel activity, leading to neuronal hyperpolarization and reduced neuronal excitability, which is the basis for its analgesic effects.[9] The receptor's activity is terminated by phosphorylation by G-protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin, which leads to receptor internalization.[9]
Eseroline-Induced Neuronal ATP Depletion
Studies have shown that eseroline induces neuronal cell death, and this toxicity is associated with a significant loss of cellular ATP.[1][5] The precise molecular mechanism by which this compound leads to ATP depletion is not fully elucidated in the available literature. However, it is proposed that this energy depletion is a key event preceding cell death. The process involves a time- and dose-dependent leakage of lactate dehydrogenase (LDH) and release of adenine nucleotides from neuronal cells.[1] The loss of ATP likely disrupts essential cellular functions, leading to a cascade of events culminating in neuronal demise.
Conclusion
This compound is a pharmacologically active metabolite of physostigmine with a distinct profile as a µ-opioid receptor agonist. While its basic chemical identity is established, this technical guide highlights a significant gap in the publicly available experimental data regarding its specific physical constants and comprehensive spectroscopic characterization. The provided experimental protocols offer a framework for researchers to determine these missing values. The visualization of its primary signaling pathway and proposed mechanism of neurotoxicity provides a foundation for further investigation into its biological effects. Future research should focus on the full experimental characterization of this compound to better understand its structure-activity relationship and toxicological profile, which is essential for any potential therapeutic development.
References
- 1. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline - Wikipedia [en.wikipedia.org]
- 3. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
- 6. Eseroline | C13H18N2O | CID 119198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How does Narcan work? [dornsife.usc.edu]
- 8. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
(+)-Eseroline: A Technical Whitepaper on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, exhibits a distinct and complex pharmacological profile. This document provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on its dual activity as a μ-opioid receptor agonist and a reversible acetylcholinesterase inhibitor. Furthermore, this guide delves into the compound's dose-dependent neurotoxic effects. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to offer a thorough understanding for research and drug development applications.
Core Mechanisms of Action
This compound's primary pharmacological activities stem from its interaction with two distinct molecular targets:
-
Reversible Acetylcholinesterase (AChE) Inhibition: Unlike its parent compound, physostigmine, which is a potent and long-acting acetylcholinesterase inhibitor, this compound exhibits weak and easily reversible inhibition of AChE.[1][5] This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, which can contribute to its overall pharmacological profile. The inhibitory action is rapid, developing in less than 15 seconds, and is also quickly reversible upon dilution.[5]
-
Neurotoxicity: At higher concentrations, this compound has been shown to induce neuronal cell death.[6][7] This toxicity is associated with a significant depletion of intracellular ATP, suggesting a mechanism involving metabolic disruption.[6][7]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the key pharmacological activities of this compound.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
| Enzyme Source | Enzyme Type | Inhibitor Constant (Ki) | Reference |
| Electric Eel | AChE | 0.15 ± 0.08 μM | [5] |
| Human Red Blood Cells | AChE | 0.22 ± 0.10 μM | [5] |
| Rat Brain | AChE | 0.61 ± 0.12 μM | [5] |
| Horse Serum | BuChE | 208 ± 42 μM | [5] |
Table 2: Opioid Receptor Activity
| Assay | Preparation | Parameter | Value | Reference |
| Inhibition of Electrically-Evoked Contractions | Guinea-Pig Ileum | Inhibitory Concentration Range | 0.2 - 15 μM | [5] |
Signaling Pathways
μ-Opioid Receptor Signaling
As a μ-opioid receptor agonist, this compound initiates a G-protein coupled receptor (GPCR) signaling cascade. The μ-opioid receptor is coupled to inhibitory G-proteins (Gαi/o).
Caption: μ-Opioid Receptor Signaling Pathway of this compound.
Experimental Protocols
Acetylcholinesterase Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the activity of AChE using the Ellman method. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the formation of which is monitored spectrophotometrically at 412 nm.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and various concentrations of this compound.
-
Add the AChE enzyme solution to each well and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the concentration of this compound that causes 50% inhibition (IC50) and subsequently calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Guinea Pig Ileum and Mouse Vas Deferens Assays
Principle: These are classic isolated tissue bioassays used to assess the opioid activity of compounds. Opioid agonists inhibit the electrically-induced contractions of these smooth muscle preparations.
Methodology:
-
Isolate the longitudinal muscle strip of the guinea pig ileum or the vas deferens from a mouse.
-
Suspend the tissue in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Apply electrical field stimulation to induce regular twitch contractions of the tissue.
-
Record the contractions using an isometric force transducer.
-
After a stable baseline of contractions is achieved, add cumulative concentrations of this compound to the organ bath.
-
Measure the inhibition of the twitch response at each concentration.
-
To confirm opioid receptor mediation, test the ability of an opioid antagonist like naloxone to reverse the inhibitory effect of this compound.
Cytotoxicity Assays (LDH and ATP Measurement)
Principle: These assays are used to evaluate the neurotoxic effects of this compound on neuronal cell cultures. The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity. The ATP assay quantifies the amount of intracellular ATP, a marker of cell viability and metabolic activity.
Methodology for LDH Assay:
-
Culture neuronal cells (e.g., neuroblastoma cell lines) in a 96-well plate.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to control cells (untreated) and cells treated with a lysis buffer (maximum LDH release).
Methodology for ATP Assay:
-
Culture neuronal cells as described for the LDH assay.
-
Treat the cells with this compound.
-
Use a commercial ATP bioluminescence assay kit. This typically involves adding a reagent that lyses the cells and provides the necessary components (luciferase, luciferin) for the light-producing reaction.
-
Measure the luminescence using a luminometer.
-
The amount of light produced is directly proportional to the amount of ATP present, which reflects the number of viable cells.
Caption: Workflow for Cytotoxicity Assessment of this compound.
Conclusion
This compound presents a multifaceted pharmacological profile characterized by its potent μ-opioid receptor agonism, weak and reversible acetylcholinesterase inhibition, and dose-dependent neurotoxicity. This dual action on the opioid and cholinergic systems makes it a compound of significant interest for further investigation. The provided data and experimental protocols offer a foundational guide for researchers and drug development professionals exploring the therapeutic potential and toxicological limitations of this compound and its analogs. Future research should focus on elucidating the precise binding kinetics at the μ-opioid receptor and further exploring the molecular mechanisms underlying its neurotoxic effects to better understand its overall risk-benefit profile.
References
- 1. Gαi protein subunit: A step toward understanding its non-canonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Opiatelike actions of eseroline, an eserine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dual Agonist and Inhibitor: A Technical Examination of (+)-Eseroline's Bifunctional Activity
For Immediate Release
This technical guide provides an in-depth analysis of the dual pharmacological activities of (+)-Eseroline, a molecule exhibiting both opioid receptor agonism and cholinesterase inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Introduction
This compound is the dextrorotatory enantiomer of eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine. While its parent compound, physostigmine, is primarily known for its potent and reversible inhibition of acetylcholinesterase (AChE), eseroline and its enantiomers have demonstrated a more complex pharmacological profile. This guide focuses on the dual nature of this compound, exploring its interactions with both the cholinergic and opioid systems. A critical point of consideration is the stereoselectivity of its opioid activity, with some studies indicating that while both enantiomers of eseroline bind to opioid receptors with similar affinity, the in vivo analgesic effects are primarily attributed to the (-)-eseroline enantiomer.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the interaction of eseroline with its molecular targets. It is important to note that much of the existing literature on the opioid activity of eseroline does not distinguish between the enantiomers or focuses on the racemic mixture or the levorotatory enantiomer, (-)-eseroline.
Table 1: Opioid Receptor Binding Affinity of Eseroline
| Ligand | Receptor | Tissue Source | Radioligand | Kd (µM) | Citation |
| Eseroline (enantiomers) | Opiate Receptors | Rat Brain Membranes | [3H]Naloxone | 0.7 | [1] |
Table 2: Cholinesterase Inhibitory Activity of Eseroline
| Ligand | Enzyme | Source | Ki (µM) | Inhibition Type | Citation |
| Eseroline | Acetylcholinesterase (AChE) | Electric Eel | 0.15 ± 0.08 | Competitive | [2] |
| Eseroline | Acetylcholinesterase (AChE) | Human Red Blood Cells | 0.22 ± 0.10 | Competitive | [2] |
| Eseroline | Acetylcholinesterase (AChE) | Rat Brain | 0.61 ± 0.12 | Competitive | [2] |
| Eseroline | Butyrylcholinesterase (BuChE) | Horse Serum | 208 ± 42 | Weak | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols for the key assays cited in the characterization of this compound.
Opioid Receptor Radioligand Binding Assay
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to opioid receptors.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of this compound for opioid receptors.
Materials:
-
Rat brain membranes (or cell lines expressing specific opioid receptor subtypes)
-
Radioligand (e.g., [3H]Naloxone for general opiate receptor binding, or more specific radioligands like [3H]DAMGO for µ, [3H]DPDPE for δ, and [3H]U69,593 for κ receptors)
-
This compound stock solution
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.
-
Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For saturation binding to determine Kd, varying concentrations of the radioligand are used.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled opioid ligand) from total binding. For competitive binding assays, calculate the IC50 value of this compound and convert it to a Ki value using the Cheng-Prusoff equation. For saturation binding, perform Scatchard analysis to determine the Kd and Bmax.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the widely used Ellman's method for measuring acetylcholinesterase activity and its inhibition.
Objective: To determine the inhibitory potency (IC50 or Ki) of this compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human red blood cells)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and this compound in the appropriate buffer.
-
Assay Setup: In a cuvette or a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Inhibitor Incubation: Add varying concentrations of this compound to the assay mixture and pre-incubate for a specific period to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, ATCI.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be determined using the Michaelis-Menten and Lineweaver-Burk plots in the presence of different inhibitor concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the dual activity of this compound.
Caption: Opioid Receptor Signaling Pathway of this compound.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: Experimental Workflows for Characterizing this compound.
Conclusion
This compound presents a fascinating case of a molecule with dual pharmacological activities. The available data confirm its potent, competitive, and reversible inhibition of acetylcholinesterase. Its interaction with opioid receptors is less clearly defined, particularly for the (+) enantiomer. While binding studies suggest an affinity for opiate receptors, in vivo studies indicate a lack of analgesic effect for this compound, suggesting a significant stereoselectivity in its functional opioid activity. Further research is required to fully elucidate the specific binding affinities and functional activities of this compound at the different opioid receptor subtypes to better understand its potential as a pharmacological tool or therapeutic agent. This guide provides a foundational overview for professionals engaged in the exploration of such multi-target ligands.
References
- 1. Comparison of (-)-eseroline with this compound and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology and Toxicology of (+)-Eseroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine.[1][2] Unlike its parent compound, this compound exhibits a distinct pharmacological profile characterized by μ-opioid receptor agonism and weak, reversible acetylcholinesterase inhibition.[1][3][4] However, its potential therapeutic applications are hindered by significant neurotoxicity.[1][2][3] This document provides a comprehensive technical overview of the pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways to support further research and drug development efforts. A notable aspect of eseroline's pharmacology is its stereoselectivity; the (-)-enantiomer is reported to be a potent analgesic in vivo, whereas the (+)-enantiomer shows a lack of analgesic effects in vivo.[5]
Pharmacology
This compound's primary pharmacological actions are mediated through its interaction with the μ-opioid receptor and, to a lesser extent, its inhibition of acetylcholinesterase.
Opioid Receptor Agonism
This compound acts as an agonist at μ-opioid receptors.[1][3] While both enantiomers of eseroline bind to opiate receptors with equal affinity, in vivo studies have demonstrated that only (-)-eseroline possesses potent narcotic agonist activity, comparable to morphine.[5] In contrast, this compound does not exhibit analgesic effects in vivo.[5] In vitro, both enantiomers have been shown to inhibit adenylate cyclase.[5] The analgesic action of eseroline (unspecified stereoisomer) is reported to be more potent than morphine in some studies and is antagonized by the opioid antagonist naloxone.[6] Furthermore, eseroline has been observed to release 5-hydroxytryptamine (serotonin) from the cat brain cortex, a characteristic it shares with morphine and physostigmine.[6]
Acetylcholinesterase Inhibition
In contrast to its parent compound physostigmine, this compound is a weak and reversible inhibitor of acetylcholinesterase (AChE).[1][3][4] Its inhibitory action is rapid, developing in less than 15 seconds, and is also quickly reversible.[4]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the pharmacological activity of eseroline.
| Parameter | Target | Species/Tissue | Value | Reference |
| Ki | Acetylcholinesterase (AChE) | Electric Eel | 0.15 ± 0.08 µM | [4] |
| Human Red Blood Cells | 0.22 ± 0.10 µM | [4] | ||
| Rat Brain | 0.61 ± 0.12 µM | [4] | ||
| Ki | Butyrylcholinesterase (BuChE) | Horse Serum | 208 ± 42 µM | [4] |
Toxicology
The primary toxicological concern associated with this compound is its neurotoxicity.[1][2][3]
Neurotoxicity
Eseroline has been demonstrated to be more toxic to neuronal cells than its parent compound, physostigmine.[7] The mechanism of this neurotoxicity involves the depletion of cellular ATP, leading to neuronal cell death.[7][8] This is evidenced by a dose- and time-dependent leakage of lactate dehydrogenase (LDH) and the release of adenine nucleotides from neuronal cells upon exposure to eseroline.[7]
Other Adverse Effects
Due to its opioid agonist activity, eseroline's use is associated with side effects such as respiratory depression.[1][3]
Quantitative Toxicological Data
The following table summarizes the available quantitative data on the cytotoxicity of eseroline.
| Cell Line | Assay | Effect | Concentration | Time | Reference |
| NG-108-15 | Adenine Nucleotide Release | 50% Release | 40 - 75 µM | 24h | [7] |
| LDH Leakage | 50% Leakage | 40 - 75 µM | 24h | [7] | |
| N1E-115 | Adenine Nucleotide Release | 50% Release | 40 - 75 µM | 24h | [7] |
| LDH Leakage | 50% Leakage | 40 - 75 µM | 24h | [7] | |
| C6 | Adenine Nucleotide Release | 50% Release | 80 - 120 µM | 24h | [7] |
| LDH Leakage | 50% Leakage | 80 - 120 µM | 24h | [7] | |
| ARL-15 | Adenine Nucleotide Release | 50% Release | 80 - 120 µM | 24h | [7] |
| LDH Leakage | 50% Leakage | 80 - 120 µM | 24h | [7] | |
| N1E-115 | ATP Loss | >50% Loss | 0.3 mM | 1h | [7] |
Signaling Pathways
µ-Opioid Receptor Signaling
As a µ-opioid receptor agonist, this compound is expected to activate downstream signaling pathways typical for this receptor class. This includes the canonical G-protein signaling cascade and the β-arrestin pathway, which is involved in receptor desensitization and internalization.
References
- 1. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physostigmine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on the Biological Activity of (+)-Eseroline: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Eseroline is a fascinating molecule that has been the subject of early pharmacological studies due to its structural relationship to physostigmine, a well-known acetylcholinesterase inhibitor. While initial interest stemmed from its potential cholinergic activities, subsequent research revealed a more complex pharmacological profile, notably its interaction with the opioid system. This technical guide provides an in-depth analysis of the early foundational studies that characterized the biological activities of eseroline, with a particular focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
A critical finding from early research is the stereospecific nature of eseroline's in vivo analgesic activity. While both enantiomers, this compound and (-)-Eseroline, exhibit equal affinity for opiate receptors and demonstrate opioid agonist properties in vitro by inhibiting adenylate cyclase, only (-)-Eseroline produces potent narcotic agonist effects in vivo, comparable to morphine.[1] Conversely, this compound has been reported to be devoid of analgesic effects in living organisms.[1] Therefore, this whitepaper, while addressing the topic of this compound, will primarily present data pertaining to racemic eseroline or the active (-)-enantiomer where specified, as this reflects the scientifically accurate understanding of its biological activity.
Data Presentation
The following tables summarize the key quantitative data from early studies on eseroline's biological activity, focusing on its dual interaction with the cholinergic and opioid systems.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Eseroline
| Enzyme Source | Enzyme Type | Ki (μM) | Reference |
| Electric Eel | AChE | 0.15 ± 0.08 | [2] |
| Human Red Blood Cells | AChE | 0.22 ± 0.10 | [2] |
| Rat Brain | AChE | 0.61 ± 0.12 | [2] |
| Horse Serum | BuChE | 208 ± 42 | [2] |
Table 2: In Vitro Opioid Activity of Eseroline
| Preparation | Effect | Concentration Range | Reference |
| Electrically Stimulated Guinea Pig Ileum (longitudinal muscle strip) | Inhibition of contractions | 0.2 - 15 μM | [2] |
| Electrically Stimulated Mouse Vas Deferens | Inhibition of twitches | Not specified | [3] |
| Rat Brain Membranes | Opiate Receptor Binding | Equal affinity for (+) and (-) enantiomers | [1] |
| Rat Brain Membranes | Inhibition of Adenylate Cyclase | Opiate agonist properties for both enantiomers | [1] |
Table 3: In Vivo Analgesic Activity of Eseroline
| Animal Model | Test | Eseroline Enantiomer | Analgesic Effect | Comparison to Morphine | Reference |
| Cats and Rodents | Not specified | Not specified | Potent antinociceptive agent | Stronger than morphine | [3] |
| Not specified | Not specified | (-)-Eseroline | Potent narcotic agonist activity | Similar to morphine | [1] |
| Not specified | Not specified | This compound | No analgesic effects | - | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of eseroline on acetylcholinesterase (AChE) was determined using preparations from various sources, including electric eel, human red blood cells, and rat brain. The assay typically involves the following steps:
-
Enzyme Preparation : Homogenates of the respective tissues are prepared to obtain a source of AChE.
-
Incubation : The enzyme preparation is pre-incubated with various concentrations of eseroline for a short duration (e.g., less than 15 seconds, as the inhibition is rapid and reversible).
-
Substrate Addition : The substrate, typically acetylcholine or a synthetic analog like acetylthiocholine, is added to initiate the enzymatic reaction.
-
Measurement of Activity : The rate of substrate hydrolysis is measured, often spectrophotometrically by detecting the production of a colored product.
-
Data Analysis : The inhibitor constant (Ki) is calculated by analyzing the effect of different eseroline concentrations on the enzyme kinetics, often using Lineweaver-Burk or Dixon plots.
Isolated Guinea Pig Ileum Assay
This ex vivo preparation is a classic method for studying the effects of drugs on intestinal smooth muscle contraction, which is modulated by both cholinergic and opioid pathways.
-
Tissue Preparation : A segment of the ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with oxygen.
-
Stimulation : The ileal smooth muscle is stimulated electrically to induce twitch contractions, which are primarily mediated by the release of acetylcholine from enteric neurons.
-
Drug Administration : Eseroline is added to the organ bath at varying concentrations.
-
Measurement of Contraction : The amplitude of the twitch contractions is recorded using an isotonic transducer.
-
Data Analysis : The inhibitory effect of eseroline on the electrically evoked contractions is quantified to determine its potency. The opioid nature of this inhibition can be confirmed by attempting to reverse the effect with an opioid antagonist like naloxone.
Mouse Hot Plate Test
The hot plate test is a common in vivo model for assessing the analgesic efficacy of centrally acting drugs.
-
Apparatus : A metal plate is maintained at a constant temperature, typically between 50-55°C. A transparent cylinder is often placed on the plate to confine the mouse.
-
Animal Acclimation : Mice are allowed to acclimate to the testing room before the experiment.
-
Baseline Latency : Each mouse is placed on the hot plate, and the time until it exhibits a nocifensive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration : Eseroline (or a control substance) is administered to the mice, typically via subcutaneous or intraperitoneal injection.
-
Post-Drug Latency : At various time points after drug administration, the mice are again placed on the hot plate, and their response latencies are measured.
-
Data Analysis : An increase in the response latency compared to the baseline or a vehicle-treated control group indicates an analgesic effect.
Mandatory Visualization
The following diagrams illustrate the key pathways and experimental workflows related to the biological activity of eseroline.
Caption: Dual pharmacological action of eseroline on the cholinergic and opioid systems.
Caption: Experimental workflow for the mouse hot plate test to assess analgesic activity.
Caption: Simplified signaling pathway following the activation of μ-opioid receptors by (-)-eseroline.
References
- 1. Comparison of (-)-eseroline with this compound and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis and Purification of (+)-Eseroline for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis and purification of (+)-eseroline, a compound of significant interest in pharmacological research due to its dual activity as a mu (µ)-opioid receptor agonist and an acetylcholinesterase (AChE) inhibitor.[1] This document outlines an enantioselective synthetic route to obtain the desired (+)-enantiomer, along with comprehensive purification protocols using High-Performance Liquid Chromatography (HPLC) and crystallization. Furthermore, it includes diagrams of the key signaling pathways influenced by this compound to provide a deeper understanding of its mechanism of action for research applications.
Introduction
Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine.[2] Unlike its parent compound, eseroline exhibits potent analgesic effects mediated through the µ-opioid receptor, while also functioning as a reversible inhibitor of acetylcholinesterase.[1][3] This dual functionality makes it a valuable tool for studying the interplay between the cholinergic and opioid systems. The stereochemistry of eseroline is crucial, as different enantiomers can exhibit varied biological activities. These notes focus specifically on the synthesis and purification of the (+)-enantiomer of eseroline.
Enantioselective Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following protocol is a representative enantioselective synthesis.
Synthesis Workflow Diagram
Caption: Workflow for the enantioselective synthesis of this compound.
Experimental Protocol
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction times, and reagent quantities, should be optimized based on laboratory-specific equipment and reagent purity.
Step 1: Asymmetric Alkylation of a Prochiral Oxindole
-
To a solution of a suitable prochiral N-methyl-5-methoxyoxindole in an aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add a chiral catalyst (e.g., a chiral phosphine ligand complexed with a metal salt) at low temperature (e.g., -78 °C).
-
Slowly add an alkylating agent (e.g., methyl iodide).
-
Allow the reaction to stir for a specified time until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction with a suitable quenching agent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reductive Cyclization
-
Dissolve the product from Step 1 in a suitable solvent (e.g., methanol).
-
Add a reducing agent (e.g., sodium borohydride) in portions at 0 °C.
-
Acidify the reaction mixture to induce cyclization.
-
Neutralize the solution and extract the product.
Step 3: Reduction of the Amide
-
Treat the cyclized product with a strong reducing agent (e.g., lithium aluminum hydride) in an ethereal solvent (e.g., THF) under reflux.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
Step 4: Demethylation
-
Dissolve the product from Step 3 in a suitable solvent (e.g., dichloromethane).
-
Add a demethylating agent (e.g., boron tribromide) at low temperature.
-
Stir the reaction until completion and then quench with methanol.
-
Neutralize the reaction and extract the crude this compound.
Summary of Synthetic Data (Representative)
| Step | Reaction | Reagents | Solvent | Typical Yield (%) | Purity (by HPLC, %) |
| 1 | Asymmetric Alkylation | Chiral Catalyst, MeI | THF | 85-95 | >98 (diastereomeric excess) |
| 2 | Reductive Cyclization | NaBH₄, H⁺ | Methanol | 70-85 | >95 |
| 3 | Amide Reduction | LiAlH₄ | THF | 60-75 | >95 |
| 4 | Demethylation | BBr₃ | CH₂Cl₂ | 50-65 | >90 (crude) |
Purification of this compound
Purification is critical to obtain high-purity this compound for research. A two-step process involving preparative HPLC followed by crystallization is recommended.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Preparative Chiral HPLC Protocol
-
Column Selection: A chiral stationary phase (CSP) column is essential for separating the enantiomers of eseroline. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often effective.[4]
-
Mobile Phase Optimization: A typical mobile phase for chiral separation of basic compounds like eseroline on a polysaccharide-based CSP is a mixture of a non-polar solvent (e.g., n-hexane), an alcohol (e.g., isopropanol), and a basic additive (e.g., diethylamine) to improve peak shape.[5] A starting mobile phase composition could be n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).
-
Sample Preparation: Dissolve the crude this compound in the mobile phase at a known concentration.
-
Chromatography Conditions:
-
Flow Rate: Adjust based on column dimensions, typically 1-10 mL/min for preparative columns.
-
Detection: UV detection at a wavelength where eseroline has strong absorbance (e.g., 254 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
Crystallization Protocol
-
Solvent Selection: A solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. A common technique is anti-solvent crystallization.[6]
-
Procedure:
-
Dissolve the purified this compound from the HPLC fractions in a minimal amount of a good solvent (e.g., methanol or ethanol).
-
Slowly add an anti-solvent (a solvent in which eseroline is poorly soluble, e.g., water or hexane) until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to promote crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
Purity and Yield Data
| Purification Step | Purity (by chiral HPLC, %) | Enantiomeric Excess (%) | Overall Yield (%) |
| Preparative HPLC | >99 | >99 | 70-85 |
| Crystallization | >99.5 | >99.5 | 80-95 (of the purified material) |
Signaling Pathways of this compound
This compound's biological effects are primarily mediated through its interaction with the µ-opioid receptor and its inhibition of acetylcholinesterase.
µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by this compound initiates a G-protein-coupled signaling cascade. This receptor is coupled to inhibitory G-proteins (Gi/o).
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient kinetic approach to the study of acetylcholinesterase reversible inhibition by eseroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. syrris.com [syrris.com]
Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition Assay of (+)-Eseroline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro acetylcholinesterase (AChE) inhibition assay to evaluate the inhibitory effects of (+)-Eseroline. This compound is structurally related to physostigmine and is a known competitive and reversible inhibitor of AChE.[1] The described method is based on the widely used Ellman's spectrophotometric method, a robust and reliable technique for measuring cholinesterase activity.[2][3][4][5][6]
Principle of the Assay
The acetylcholinesterase inhibition assay is a colorimetric method used to determine the activity of AChE. The most common method, developed by Ellman, relies on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine.[3][6][7] This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[2][3][4][7] The rate of color development is directly proportional to the AChE activity. The presence of an inhibitor, such as this compound, will decrease the rate of the reaction.
Quantitative Data: this compound Inhibition of Acetylcholinesterase
The inhibitory potency of this compound against acetylcholinesterase from various sources has been determined and is summarized in the table below. The data indicates that this compound is a potent inhibitor of AChE, with Ki values in the sub-micromolar range.[1]
| Enzyme Source | Inhibitor Constant (Ki) |
| Electric Eel | 0.15 ± 0.08 µM |
| Human Red Blood Cells | 0.22 ± 0.10 µM |
| Rat Brain | 0.61 ± 0.12 µM |
Data sourced from Bartolini et al. (1985).[1]
Experimental Protocols
This protocol is designed for a 96-well plate format, which is suitable for screening and determining the IC50 value of this compound.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of potassium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.02-0.05 U/mL in the final reaction mixture.
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to make a 10 mM stock solution.
-
Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of concentrations for the IC50 determination. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.
-
ATCI Solution (15 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 15 mM. Prepare this solution fresh daily.[8]
-
DTNB Solution (3 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 3 mM. Store protected from light.[8]
Assay Procedure (96-well plate)
-
Assay Plate Setup:
-
Blank: 180 µL of phosphate buffer + 20 µL of ATCI solution.
-
Control (No Inhibitor): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of phosphate buffer (or DMSO vehicle).
-
Inhibitor Samples: 120 µL of phosphate buffer + 20 µL of the respective working inhibitor solution + 20 µL of AChE solution.
-
-
Pre-incubation:
-
Add the components as described above (except ATCI) to the respective wells of the 96-well plate.
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes. This compound's inhibitory action is rapid and does not require a long pre-incubation time.[1]
-
-
Initiate the Reaction:
-
To each well, add 20 µL of the 15 mM ATCI substrate solution to start the reaction.
-
Immediately after adding the substrate, add 20 µL of the 3 mM DTNB solution to all wells.
-
-
Measurement:
-
Place the plate in a microplate reader and measure the absorbance at 412 nm.
-
Take kinetic readings every minute for 5-10 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of AChE activity and can be determined by non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.
Signaling Pathway: Mechanism of Action
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Opioid Receptor Binding Affinity Assay for (+)-Eseroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Eseroline is a compound structurally related to physostigmine and has demonstrated opioid-like antinociceptive effects.[1] Early research indicates that both enantiomers of eseroline bind to opioid receptors in rat brain membranes with equal affinity and exhibit agonist properties through the inhibition of adenylate cyclase.[2] While the in vivo analgesic effects are primarily attributed to the (-)-eseroline enantiomer, understanding the in vitro binding characteristics of this compound is crucial for a comprehensive pharmacological profile.[2] This document provides a detailed protocol for determining the binding affinity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors using a competitive radioligand binding assay.
Data Presentation
| Radioligand | Receptor Subtype | Test Compound | Kᵢ (nM) | IC₅₀ (nM) |
| [³H]-DAMGO | Mu (µ) | This compound | TBD | TBD |
| [³H]-DPDPE | Delta (δ) | This compound | TBD | TBD |
| [³H]-U69,593 | Kappa (κ) | This compound | TBD | TBD |
| TBD: To Be Determined |
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like eseroline, initiate a signaling cascade.[3][4] This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, opioid receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron, and the closing of voltage-gated calcium channels, which inhibits neurotransmitter release.[5]
Caption: Opioid Receptor Signaling Pathway
Experimental Protocols
Protocol 1: Membrane Preparation from Rat Brain
This protocol describes the preparation of a crude membrane fraction from rat brain tissue, which is a common source of opioid receptors for binding assays.
Materials:
-
Whole rat brains
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge tubes
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize rats according to institutionally approved protocols.
-
Rapidly dissect whole brains and place them in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension step two more times.
-
After the final wash, resuspend the pellet in a known volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the steps for a competitive binding assay to determine the affinity of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Prepared rat brain membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligands:
-
[³H]-DAMGO (for µ receptors)
-
[³H]-DPDPE (for δ receptors)
-
[³H]-U69,593 (for κ receptors)
-
-
Non-specific binding control: Naloxone (10 µM)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay Buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay Buffer, radioligand, naloxone, and membrane preparation.
-
Competitive Binding: Assay Buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Add the components in the following order: Assay Buffer, test compound or naloxone, radioligand, and finally the membrane preparation to initiate the binding reaction. The final assay volume is typically 200-250 µL. The final concentration of the radioligand should be approximately at its Kₔ value.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
Caption: Experimental Workflow for Competitive Binding Assay
References
- 1. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics [mdpi.com]
- 2. Comparison of (-)-eseroline with this compound and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and ligand bias at the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Assessment of (+)-Eseroline's Analgesic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has garnered interest for its potential analgesic properties. Structurally related to both physostigmine and morphine, its pharmacological profile suggests a complex mechanism of action. However, a critical consideration in the study of eseroline is its stereochemistry. Published literature presents conflicting evidence regarding the analgesic activity of its enantiomers. Some studies report that "eseroline" (without specifying the enantiomer) is a potent antinociceptive agent, even stronger than morphine, with opioid-like properties.[1][2] Conversely, at least one study directly comparing the enantiomers concluded that only (-)-eseroline exhibits potent narcotic agonist activity in vivo, while (+)-eseroline shows no analgesic effects.
Given this discrepancy, rigorous and standardized in vivo testing is essential to definitively characterize the analgesic profile of this compound. These application notes provide detailed protocols for the most common and relevant preclinical models used to assess analgesia, enabling researchers to systematically investigate the potential therapeutic effects of this compound. The described assays cover thermal, chemical, and inflammatory pain modalities.
Putative Signaling Pathways
The analgesic effects of eseroline are thought to be mediated primarily through two mechanisms: interaction with opioid receptors and inhibition of acetylcholinesterase (AChE).
1. Opioid Receptor (GPCR) Signaling:
Eseroline has been shown to possess opioid properties in vivo and in vitro.[2] Like other opioid agonists, it likely binds to G-protein coupled receptors (GPCRs), such as the µ-opioid receptor. This binding initiates an intracellular signaling cascade that leads to a reduction in neuronal excitability and neurotransmitter release, ultimately producing analgesia. The Gα subunit inhibits adenylyl cyclase, while the Gβγ subunit can directly inhibit voltage-gated calcium channels and activate inwardly rectifying potassium channels.[3][4][5]
2. Acetylcholinesterase (AChE) Inhibition:
Eseroline is also a reversible inhibitor of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine (ACh) in the synaptic cleft.[6] By inhibiting AChE, eseroline increases the concentration and duration of action of ACh at cholinergic synapses.[7][8] This enhancement of cholinergic neurotransmission, particularly through muscarinic receptors, can contribute to analgesic effects at the spinal and supraspinal levels.
Quantitative Data Summary
A thorough review of the scientific literature reveals a significant lack of specific quantitative data on the in vivo analgesic effects of This compound . One key study directly reports it to be inactive. The available quantitative data pertains to "eseroline" where the specific enantiomer used was not stated.
Table 1: Analgesic Activity of Eseroline (Enantiomer Not Specified) in Rodents
| Animal Model | Species | Route | Dose | Observed Effect | Citation |
|---|
| Noxious mechanical and thermal stimuli | Rat | i.p. | 5 mg/kg | Suppressed nociceptive responses in thalamic neurons |[2] |
Table 2: Analgesic Activity of (-)-Eseroline in Rodents
| Animal Model | Species | Route | Dose | Observed Effect | Citation |
|---|
| Not Specified | Rodents | Not Specified | Not Specified | Potent narcotic agonist activity, similar to morphine | |
Table 3: Analgesic Activity of this compound in Rodents
| Animal Model | Species | Route | Dose | Observed Effect | Citation |
|---|
| Not Specified | Not Specified | Not Specified | Not Specified | No analgesic effects reported in vivo | |
Experimental Workflow and Protocols
A typical workflow for assessing the analgesic properties of a test compound like this compound involves a series of standardized behavioral assays in rodents.
Protocol 1: Hot Plate Test
Principle: The hot plate test measures the response latency to a thermal stimulus, assessing centrally mediated analgesia. The time it takes for an animal to show a nocifensive response (e.g., paw licking, jumping) when placed on a heated surface is recorded as an index of pain sensitivity.
Animals:
-
Mice (e.g., Swiss Albino, 20-30 g) or Rats (e.g., Wistar, 150-200 g).
Materials:
-
Hot Plate Analgesia Meter (set to 55 ± 0.5°C).
-
Transparent cylindrical restrainer (open at the top).
-
Stopwatch.
-
This compound solution.
-
Vehicle control (e.g., saline, DMSO solution).
-
Positive control (e.g., Morphine, 5-10 mg/kg).
-
Animal scale.
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and immediately start the stopwatch. Record the time (in seconds) until the first sign of nociception (hind paw licking, flicking, or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond within this time, it should be removed, and the cut-off time recorded as its latency.
-
Grouping: Randomly assign animals to treatment groups (Vehicle, this compound at various doses, Positive Control) with n=6-10 animals per group.
-
Administration: Administer the assigned treatment via the desired route (e.g., intraperitoneal, subcutaneous, oral).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency as described in step 2.
Data Analysis:
-
Calculate the Mean ± SEM for the reaction latency at each time point for all groups.
-
The percentage of Maximum Possible Effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered significant.
Protocol 2: Tail-Flick Test
Principle: This test also assesses centrally mediated analgesia by measuring the latency of a spinal reflex to a thermal stimulus. A focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away is measured.
Animals:
-
Mice (20-30 g) or Rats (150-200 g).
Materials:
-
Tail-Flick Analgesia Meter.
-
Animal restrainers.
-
This compound solution, vehicle, and positive control (e.g., Morphine).
-
Syringes and needles.
Procedure:
-
Acclimation: Acclimate animals to the testing room and restrainers for several short periods on days preceding the experiment to reduce stress.
-
Baseline Latency: Gently place the animal in the restrainer with its tail extending out and positioned in the groove of the apparatus. Activate the heat source and start the timer. The timer automatically stops when the tail flicks out of the beam. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is crucial to prevent tissue damage.
-
Grouping and Administration: Group and administer treatments as described in the Hot Plate Test protocol.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90 minutes).
Data Analysis:
-
Data analysis is identical to the Hot Plate Test, using tail-flick latency instead of paw-licking/jumping latency. Calculate Mean ± SEM, %MPE, and perform statistical analysis using ANOVA.
Protocol 3: Acetic Acid-Induced Writhing Test
Principle: This model assesses peripherally acting analgesics by inducing visceral inflammatory pain. Intraperitoneal (i.p.) injection of acetic acid irritates the peritoneal lining, causing characteristic abdominal constrictions and stretching behaviors (writhes). An effective analgesic will reduce the number of writhes.
Animals:
-
Mice (e.g., Swiss Albino, 20-25 g).
Materials:
-
0.6% Acetic Acid solution in saline.
-
Observation chambers (e.g., transparent beakers or boxes).
-
Stopwatch.
-
This compound solution, vehicle, and positive control (e.g., Diclofenac Sodium, 10 mg/kg).
-
Syringes and needles.
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for 30 minutes before the test.
-
Grouping and Pre-treatment: Group animals and administer this compound, vehicle, or positive control, typically 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid i.p. (volume typically 10 mL/kg).
-
Observation: Immediately after the acetic acid injection, place the mouse in the observation chamber. After a 5-minute latency period, count the total number of writhes (defined as a wave of abdominal muscle contraction followed by extension of the hind limbs) for a set period, usually 10-20 minutes.
-
Data Recording: Record the total number of writhes for each animal.
Data Analysis:
-
Calculate the Mean ± SEM number of writhes for each group.
-
Calculate the percentage of inhibition of writhing using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test.
Protocol 4: Formalin Test
Principle: The formalin test is a model of tonic chemical pain that is sensitive to both central and peripheral analgesics. A subcutaneous injection of dilute formalin into the paw elicits a biphasic pain response. The early phase (Phase 1, 0-5 min) is due to direct C-fiber activation (neurogenic pain), while the late phase (Phase 2, 15-40 min) is associated with an inflammatory response and central sensitization.
Animals:
-
Mice (20-30 g) or Rats (150-200 g).
Materials:
-
1-5% Formalin solution in saline.
-
Observation chambers with a transparent floor.
-
Stopwatch.
-
This compound solution, vehicle, and positive controls (e.g., Morphine for both phases, Indomethacin for Phase 2).
-
Microsyringes for formalin injection.
Procedure:
-
Acclimation: Acclimate animals to the observation chambers for at least 30 minutes.
-
Grouping and Pre-treatment: Group animals and administer this compound, vehicle, or positive control (e.g., 30 minutes before formalin).
-
Formalin Injection: Gently restrain the animal and inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately return the animal to the chamber and start the timer. Record the total amount of time the animal spends licking or biting the injected paw.
-
Phase 1: Record licking/biting time from 0 to 5 minutes post-injection.
-
Phase 2: Record licking/biting time from 15 to 40 minutes post-injection.
-
Data Analysis:
-
Calculate the Mean ± SEM of the total time spent licking/biting for each phase in all groups.
-
Analyze the data for each phase separately using one-way ANOVA followed by a post-hoc test.
-
A significant reduction in licking/biting time in Phase 1 suggests a central analgesic mechanism, while a reduction in Phase 2 suggests peripheral anti-inflammatory and/or central effects.
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Search of Analgesia: Emerging Poles of GPCRs in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]
- 8. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
Application Note: Quantification of (+)-Eseroline in Plasma using a Validated HPLC Method
This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of (+)-Eseroline in plasma samples. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and toxicology assessments.
Introduction
This compound is a metabolite of the cholinesterase inhibitor physostigmine.[1][2][3] Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding the pharmacokinetics and metabolism of its parent compound.[1][3] The method described herein utilizes reversed-phase HPLC coupled with fluorescence detection, which offers high sensitivity and selectivity for the analysis of this compound in complex plasma matrices.[1][3]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound quantification in plasma.
Detailed Protocols
Materials and Reagents
-
This compound reference standard
-
N-methylphysostigmine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Ammonium acetate
-
Formic acid
-
Methyl-t-butyl ether
-
Human plasma (drug-free)
Equipment
-
HPLC system with a fluorescence detector
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium acetate in water, adjusted to pH 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile
-
Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with mobile phase to obtain concentrations ranging from 0.05 ng/mL to 10 ng/mL.[1][3]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-methylphysostigmine in 10 mL of methanol.
-
IS Working Solution (10 ng/mL): Dilute the IS stock solution with mobile phase.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the 10 ng/mL IS working solution and vortex briefly.
-
Add 1 mL of methyl-t-butyl ether.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for analysis.
HPLC-Fluorescence Detection Method
-
Column: Kinetex C18 (e.g., 100 Å, 2.6 µm, 100 x 4.6 mm)[1][3]
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detector Wavelengths: Excitation at 254 nm and Emission at 355 nm.[1][3]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 20 | 80 |
| 7.0 | 20 | 80 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Method Validation Summary
The analytical method was validated according to established guidelines for bioanalytical method validation. The key performance characteristics are summarized in the tables below.
Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.05 - 10.0 ng/mL[1][3] |
| Correlation Coefficient (r²) | > 0.999[1][3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][3] |
| Limit of Detection (LOD) | 0.025 ng/mL[1][3] |
Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | 0.15 | < 6.6 | < 5.8 | 97.5 - 110.0 | 98.2 - 108.5 |
| Medium QC | 1.5 | < 4.2 | < 3.5 | 99.1 - 105.3 | 100.5 - 104.1 |
| High QC | 7.5 | < 2.8 | < 1.9 | 101.2 - 103.8 | 102.0 - 103.2 |
| Data presented is representative and based on published literature.[1][3] |
Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) | Mean Recovery (%) |
| This compound | 78.5 | 81.2 | 81.1 | 80.3[1][3] |
| Internal Standard | - | 84.9 | - | 84.9[1][3] |
Conclusion
The described HPLC method with fluorescence detection provides a robust, sensitive, and accurate means for the quantification of this compound in plasma. The simple liquid-liquid extraction procedure ensures high recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of physostigmine and its metabolite, eseroline.[1][3]
References
- 1. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Revival of physostigmine – a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of (+)-Eseroline in Cultured Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine. It has been investigated for its biological activities, including its role as a reversible acetylcholinesterase (AChE) inhibitor and its opioid-like properties.[1][2][3] However, it is crucial to note that studies have also demonstrated that eseroline can induce neuronal cell death at certain concentrations.[4][5] Therefore, its application in cultured neuronal cells requires careful consideration of dose and experimental endpoints. These application notes provide a comprehensive guide to studying the effects of this compound in neuronal cell cultures, with a focus on its toxicological profile and its mechanism as an AChE inhibitor.
Data Presentation
The following tables summarize the quantitative data available for this compound's effects on neuronal cells.
Table 1: Cytotoxicity of Eseroline in Neuronal Cell Lines
| Cell Line | Endpoint | Concentration for 50% Effect (EC50) | Incubation Time | Reference |
| NG-108-15 (neuroblastoma-glioma hybrid) | Adenine Nucleotide Release | 40 - 75 µM | 24 hours | [4] |
| NG-108-15 (neuroblastoma-glioma hybrid) | LDH Leakage | 40 - 75 µM | 24 hours | [4] |
| N1E-115 (mouse neuroblastoma) | Adenine Nucleotide Release | 40 - 75 µM | 24 hours | [4] |
| N1E-115 (mouse neuroblastoma) | LDH Leakage | 40 - 75 µM | 24 hours | [4] |
| C6 (rat glioma) | Adenine Nucleotide Release | 80 - 120 µM | 24 hours | [4] |
| C6 (rat glioma) | LDH Leakage | 80 - 120 µM | 24 hours | [4] |
| N1E-115 (mouse neuroblastoma) | ATP Loss (>50%) | 0.3 mM | 1 hour | [4] |
Table 2: Acetylcholinesterase (AChE) Inhibition by Eseroline
| Enzyme Source | Inhibition Constant (Ki) | Notes | Reference |
| Electric Eel AChE | 0.15 ± 0.08 µM | Competitive inhibitor | [2] |
| Human Red Blood Cell AChE | 0.22 ± 0.10 µM | Competitive inhibitor | [2] |
| Rat Brain AChE | 0.61 ± 0.12 µM | Competitive inhibitor | [2] |
| Horse Serum Butyrylcholinesterase (BuChE) | 208 ± 42 µM | Weak inhibitor | [2] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on cultured neuronal cells.
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol is for determining the effect of this compound on the metabolic activity of neuronal cells, which is an indicator of cell viability.[6][7][8]
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
Complete culture medium
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, 2% (v/v) glacial acetic acid, pH 4.7)[6]
-
Plate reader capable of measuring absorbance at 570 nm[6]
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the Eseroline-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL.[6]
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Cytotoxicity via LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[4]
Materials:
-
Neuronal cells and culture reagents
-
This compound
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Sample Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the kit manufacturer's protocol. This typically involves mixing the supernatant with a reaction mixture and measuring the change in absorbance over time.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Acetylcholinesterase Inhibition Assay
This protocol measures the ability of this compound to inhibit AChE activity in a cell-free system or using cell lysates.[9][10]
Materials:
-
Source of AChE (e.g., purified human recombinant AChE or lysate from cultured neuronal cells)
-
This compound
-
Assay buffer (e.g., phosphate buffer)
-
Acetylthiocholine (substrate)[9]
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))[9]
-
96-well plate
-
Plate reader capable of measuring absorbance at 410-412 nm
Procedure:
-
Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and various concentrations of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add the AChE solution and different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Add DTNB followed by acetylthiocholine to each well to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 410-412 nm over time using a plate reader in kinetic mode. The color change is due to the reaction of thiocholine (the product of acetylthiocholine hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value and, if performing kinetic studies, the Ki value.
Visualizations
Signaling and Experimental Workflow Diagrams
References
- 1. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antinociceptive Assays for (+)-Eseroline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine. While its enantiomer, (-)-eseroline, has demonstrated potent antinociceptive effects comparable to morphine through opioid receptor agonism, this compound has been found to be largely inactive in in-vivo analgesic assays.[1] This stark stereospecificity highlights the importance of chiral chemistry in drug design and underscores the utility of robust antinociveptive screening assays to elucidate structure-activity relationships (SAR). These application notes provide detailed protocols for common antinociceptive assays and summarize the available data on this compound and its analogs, offering a framework for the evaluation of novel analgesic compounds.
Mechanism of Action: A Tale of Two Enantiomers
The antinociceptive effects of eseroline analogs are primarily mediated through the opioid system, with a secondary involvement of the cholinergic system.
Opioid Pathway: (-)-Eseroline is a potent agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2] Activation of these receptors, particularly the mu-opioid receptor (MOR), leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and the modulation of ion channel activity.[3] This results in hyperpolarization of neuronal membranes and reduced neurotransmitter release, ultimately dampening the transmission of pain signals.[4]
Cholinergic Pathway: As a derivative of physostigmine, eseroline and its analogs can also interact with the cholinergic system. Eseroline itself is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh).[5] Increased levels of ACh can modulate nociception through both muscarinic and nicotinic receptors in the central and peripheral nervous systems.[6] However, the primary analgesic mechanism of active eseroline analogs is attributed to their opioid receptor activity.
Quantitative Data Summary
The available literature indicates a significant difference in the in vivo antinociceptive activity between the enantiomers of eseroline and its analogs. While (-)-eseroline shows potent activity, this compound and certain analogs are reported to be inactive.
| Compound | Assay | Species | Route of Administration | Antinociceptive Activity | Reference |
| This compound | Not specified in abstract | Rodents | Not specified | No analgesic effects in vivo | [1] |
| (-)-Eseroline | Not specified in abstract | Rodents | Not specified | Potent narcotic agonist activity, similar to morphine | [1] |
| (-)-Noreseroline | Not specified in abstract | Rodents | Not specified | No analgesic effects in vivo | [1] |
| (-)-8 (open dihydroseco analog) | Not specified in abstract | Rodents | Not specified | No analgesic effects in vivo | [1] |
Experimental Protocols
Hot Plate Test
The hot plate test is a widely used method to assess the central antinociceptive activity of compounds by measuring the reaction time of an animal to a thermal stimulus.[7]
Principle: The animal is placed on a heated surface, and the latency to exhibit a pain response (e.g., paw licking, jumping) is recorded. An increase in latency indicates an antinociceptive effect.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal enclosure (e.g., clear glass cylinder)
-
Stopwatch
-
Test animals (mice or rats)
-
Test compound, vehicle control, and positive control (e.g., morphine)
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).
-
Baseline Latency: Gently place each animal on the hot plate and start the stopwatch. Record the time it takes for the animal to exhibit a clear pain response (e.g., licking a hind paw, jumping). To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the plate regardless of its response.
-
Compound Administration: Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal, oral, subcutaneous).
-
Post-Treatment Latency: At predetermined time points after compound administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their reaction latency as described in step 3.
-
Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail-Flick Test
The tail-flick test is another common method for evaluating centrally mediated antinociception in response to a thermal stimulus.[8][9]
Principle: A focused beam of radiant heat is applied to the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured. An increase in this latency suggests an analgesic effect.
Materials:
-
Tail-flick apparatus with a radiant heat source and a timer
-
Animal restrainer
-
Test animals (rats or mice)
-
Test compound, vehicle control, and positive control (e.g., morphine)
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment and the restrainer to minimize stress.
-
Baseline Latency: Gently place the animal in the restrainer with its tail exposed. Position the tail over the radiant heat source. Activate the heat source and the timer simultaneously. The timer stops automatically when the animal flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control.
-
Post-Treatment Latency: At specific intervals after administration, measure the tail-flick latency again.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Acetic Acid-Induced Writhing Test
The writhing test is a chemical-based assay used to screen for both centrally and peripherally acting analgesics.[10]
Principle: Intraperitoneal injection of a dilute acetic acid solution induces a characteristic stretching and writhing behavior in the animal. A reduction in the number of writhes indicates an antinociceptive effect.
Materials:
-
Test animals (mice)
-
Observation chambers
-
0.6-1% acetic acid solution
-
Stopwatch
-
Test compound, vehicle control, and positive control (e.g., aspirin, indomethacin)
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room.
-
Compound Administration: Administer the test compound, vehicle, or positive control.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject the acetic acid solution intraperitoneally.
-
Observation: Immediately place the animal in an individual observation chamber and start the stopwatch. After a latency period of about 5 minutes, count the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) over a defined period (e.g., 10-20 minutes).
-
Data Analysis: The antinociceptive activity is expressed as the percentage of inhibition of writhing, calculated as follows: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Opioid Receptor Signaling Pathway for Antinociception.
Caption: Cholinergic Signaling in Pain Modulation.
References
- 1. Comparison of (-)-eseroline with this compound and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-nociceptive action of peripheral mu-opioid receptors by G-beta-gamma protein-mediated inhibition of TRPM3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (+)-Eseroline Efficacy in Animal Models of Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction Eseroline is an opioid agonist that acts primarily on the μ-opioid receptor.[1] It is a metabolite of the acetylcholinesterase inhibitor physostigmine, but eseroline itself possesses only weak and reversible acetylcholinesterase-inhibiting properties.[1][2] Its analgesic effects are potent, with some studies suggesting its antinociceptive action is stronger than that of morphine.[3] The analgesic activity is stereospecific, with the (-)-eseroline enantiomer being the active form, while (+)-eseroline has been shown to lack significant analgesic effects in vivo. This document will refer to "eseroline" in the context of its analgesic properties, assuming the use of the active (-)-enantiomer, and will provide protocols to test the efficacy of any formulation, including this compound. The antinociceptive effects of eseroline are naloxone-reversible, confirming its opioid-mediated mechanism.[4]
Given its mechanism as a μ-opioid agonist, standard animal models of nociception that are sensitive to centrally-acting analgesics are appropriate for evaluating the efficacy of eseroline. These models are crucial for determining key pharmacological parameters such as dose-response relationships, peak effective time, and the spectrum of its analgesic activity against different pain modalities.
Hot Plate Test for Thermal Pain
Application Note
The hot plate test is a classic model for assessing the response to acute thermal pain and is highly effective for evaluating centrally-acting analgesics like μ-opioid agonists.[5][6] The test measures the latency of a rodent's response to a noxious thermal stimulus, typically licking a hind paw or jumping.[7] This response involves supraspinal processing, making it a more comprehensive model of nociception than simple spinal reflex tests like the tail-flick test.[6][7] As eseroline's opioid action is centrally mediated, this model is ideal for quantifying its analgesic effect on thermal nociception.
Experimental Protocol
-
Apparatus: A commercial hot plate apparatus consisting of a metal plate that can be heated to a constant temperature and an open-ended, clear cylindrical restrainer to keep the animal on the heated surface.[8]
-
Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[8] Handle the animals gently to minimize stress.
-
Baseline Latency:
-
Set the hot plate temperature to 52-55°C.[8]
-
Place each animal individually on the hot plate and immediately start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, paw flicking, or jumping.[8]
-
Record the latency (in seconds) to the first clear response.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If an animal does not respond by the cut-off time, it should be removed, and the latency recorded as the cut-off time.[8][9]
-
-
Drug Administration:
-
Group animals and administer this compound or a vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Include a positive control group treated with a known analgesic like morphine.
-
-
Post-Treatment Testing:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 3.
-
-
Data Analysis:
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[5]
-
Data Presentation
Note: The following tables are templates for data presentation. Specific dose-response data for eseroline is not widely available in the cited literature, so these tables are intended for researchers to populate with their own experimental findings.
Table 1: Effect of this compound on Thermal Pain Response Latency in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Post-Treatment Latency at Peak Effect (s) | % MPE |
|---|---|---|---|---|---|
| Vehicle Control | - | 8 | |||
| This compound | X | 8 | |||
| This compound | Y | 8 | |||
| This compound | Z | 8 |
| Morphine (Positive Control) | 10 | 8 | | | |
Formalin Test for Inflammatory and Nociceptive Pain
Application Note
The formalin test is a robust model of tonic chemical-induced pain that is sensitive to a wide range of analgesics.[10] Subcutaneous injection of a dilute formalin solution into the rodent hind paw elicits a distinct biphasic pattern of nociceptive behavior (licking and flinching of the injected paw).[11]
-
Phase I (Early Phase): Lasting about 0-5 minutes post-injection, this phase reflects acute, neurogenic pain caused by the direct chemical stimulation of nociceptors.[12]
-
Phase II (Late Phase): Occurring around 15-40 minutes post-injection, this phase is characterized by inflammatory pain resulting from the release of inflammatory mediators and central sensitization in the spinal cord.[10]
This model is particularly valuable for differentiating the effects of a test compound on acute neurogenic pain versus inflammatory pain.[12] Opioid agonists like morphine are effective in suppressing both phases, making this a suitable assay for characterizing eseroline's efficacy.[13]
Experimental Protocol
-
Acclimation: Place animals (mice or rats) in individual observation chambers (e.g., clear Plexiglas boxes) for at least 30 minutes to acclimate to the environment.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., morphine) at a set time (e.g., 30 minutes) before the formalin injection.
-
Formalin Injection:
-
Observation:
-
Immediately return the animal to its chamber and start a timer.
-
Record the total time the animal spends licking or biting the injected paw.
-
Observations are typically broken into two periods: 0-5 minutes (Phase I) and 15-40 minutes (Phase II).[11]
-
-
Data Analysis:
-
Calculate the total licking/biting time (in seconds) for both Phase I and Phase II for each animal.
-
Compare the mean licking times between the treated groups and the vehicle control group. Data can be expressed as a percentage inhibition of the control response.
-
Data Presentation
Table 2: Effect of this compound on Nociceptive Behavior in the Formalin Test
| Treatment Group | Dose (mg/kg) | N | Phase I Licking Time (s) | % Inhibition (Phase I) | Phase II Licking Time (s) | % Inhibition (Phase II) |
|---|---|---|---|---|---|---|
| Vehicle Control | - | 8 | 0% | 0% | ||
| This compound | X | 8 | ||||
| This compound | Y | 8 | ||||
| This compound | Z | 8 |
| Morphine (Positive Control) | 5 | 8 | | | | |
Von Frey Test for Mechanical Allodynia
Application Note
The von Frey test assesses mechanical sensitivity, specifically the withdrawal threshold in response to a non-painful mechanical stimulus.[15] It is the gold standard for measuring mechanical allodynia, a condition where pain is caused by a stimulus that does not normally provoke pain. This is a key symptom in many chronic pain states, particularly neuropathic pain. While often used in models of nerve injury, it can also be used to assess changes in basal mechanical sensitivity. The test relies on applying calibrated monofilaments of increasing stiffness to the plantar surface of the animal's paw to determine the force required to elicit a withdrawal reflex.[16] This test can reveal the efficacy of a compound like eseroline in modulating the sensory pathways that process mechanical stimuli. For example, a study showed that 5 mg/kg of eseroline suppressed nociceptive responses to mechanical stimuli in rats.[4]
Experimental Protocol
-
Apparatus: A set of calibrated von Frey filaments and a testing apparatus with an elevated wire mesh floor that allows access to the animals' paws from below.[16]
-
Habituation:
-
Habituate the animals to the testing environment for several days before the experiment.
-
On the testing day, place animals in their individual compartments on the mesh floor and allow them to acclimate for at least 15-30 minutes until exploratory behavior ceases.[13]
-
-
Baseline Threshold:
-
Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 1-2 seconds.[3]
-
The "up-down" method is commonly used to determine the 50% withdrawal threshold.[16] Start with a mid-range filament (e.g., 2.0 g).
-
A positive response is a sharp withdrawal or flinching of the paw.
-
If there is no response, the next filament of increasing force is used. If there is a response, the next filament of decreasing force is used.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold (in grams).
-
-
Drug Administration: Administer this compound, vehicle, or a positive control.
-
Post-Treatment Testing: At desired time points after administration, re-assess the paw withdrawal threshold using the same method as for baseline.
-
Data Analysis: Compare the mean paw withdrawal thresholds (in grams) between the control and treated groups. An increase in the threshold indicates an anti-allodynic or analgesic effect.
Data Presentation
Table 3: Effect of this compound on Mechanical Withdrawal Threshold in the Von Frey Test
| Treatment Group | Dose (mg/kg) | N | Baseline Withdrawal Threshold (g) | Post-Treatment Withdrawal Threshold (g) | Change in Threshold (g) |
|---|---|---|---|---|---|
| Vehicle Control | - | 8 | |||
| This compound | X | 8 | |||
| This compound | Y | 8 | |||
| This compound | Z | 8 |
| Gabapentin (Positive Control) | 100 | 8 | | | |
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: μ-Opioid receptor signaling pathway activated by Eseroline.
Caption: Experimental workflow for the rodent formalin test.
Caption: The biphasic pain response in the formalin test.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanical allodynia induced by traumatic brain injury is independent of restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The formalin test: a dose-response analysis at three developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. daneshyari.com [daneshyari.com]
- 16. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis and Purification of (+)-Eseroline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and purification of (+)-Eseroline, a key intermediate in the preparation of various physostigmine-related compounds, presents a unique set of challenges for chemists. Its inherent instability and susceptibility to oxidation necessitate carefully controlled experimental conditions and robust purification strategies. This technical support center provides a comprehensive guide to overcoming common hurdles encountered during the synthesis and purification of this compound, featuring detailed troubleshooting advice, experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of this compound?
A1: The primary challenge lies in the final deprotection step, typically the demethylation of an eserethole precursor, and the subsequent handling and purification of the air-sensitive this compound. Eseroline is highly prone to oxidation, leading to the formation of the colored impurity, rubreserine.
Q2: What are the common impurities encountered during this compound synthesis?
A2: Besides the common oxidation product, rubreserine, other potential impurities may include unreacted starting materials (e.g., eserethole), byproducts from incomplete reactions, and residual solvents. The specific impurity profile will depend on the synthetic route and purification methods employed.
Q3: What purification techniques are most effective for isolating this compound?
A3: Flash column chromatography is a widely used and effective method for purifying synthetic this compound. Due to its instability, it is crucial to perform the chromatography quickly and under an inert atmosphere if possible. High-Performance Liquid Chromatography (HPLC) can also be utilized for achieving high purity.
Troubleshooting Guides
Synthesis: Low Yields and Side Reactions
Low yields in this compound synthesis can often be traced back to the critical demethylation step. Below is a troubleshooting guide for common issues encountered during this transformation.
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of eserethole to this compound | Inactive or insufficient demethylating agent (e.g., BBr₃). | Use a fresh bottle of boron tribromide and ensure accurate stoichiometry. Consider increasing the equivalents of BBr₃. |
| Reaction temperature is too low. | While the reaction is typically run at low temperatures to minimize side reactions, a slight increase in temperature or allowing the reaction to warm to room temperature for a period may be necessary to drive it to completion. Monitor closely by TLC. | |
| Formation of multiple unidentified byproducts | Presence of moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Prolonged reaction time. | Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material is consumed to minimize the formation of degradation products. | |
| Significant formation of colored impurities (e.g., rubreserine) | Exposure of the reaction mixture or product to air. | Degas all solvents prior to use and maintain an inert atmosphere throughout the reaction and workup. |
Purification: Tailing, Co-elution, and Decomposition
The purification of this compound by column chromatography requires careful attention to detail to prevent product loss and degradation.
| Problem | Potential Cause | Recommended Solution |
| Streaking or tailing of the product on the column | The polar phenolic group of eseroline is interacting strongly with the silica gel. | Add a small amount of a polar modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with silica gel. |
| Co-elution of this compound with impurities | Inappropriate solvent system. | Optimize the eluent system by systematically varying the polarity. A gradient elution may be necessary to achieve better separation. |
| Product degradation on the column (indicated by color change) | Prolonged exposure to silica gel, which can be slightly acidic. | Use a less acidic stationary phase, such as deactivated silica gel. Perform the chromatography as quickly as possible. |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, adapted from the work of Overman and colleagues.
Synthesis of this compound via Demethylation of Eserethole
Materials:
-
Eserethole
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve eserethole in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Note: It is crucial to work quickly and under an inert atmosphere during the workup to minimize oxidation of the product.
Purification of this compound by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Prepare a slurry of silica gel in the desired eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5% triethylamine).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain purified this compound.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the purification of this compound.
By understanding the inherent challenges and implementing the strategies outlined in this guide, researchers can significantly improve the success rate of this compound synthesis and purification, paving the way for further advancements in the development of related therapeutic agents.
Technical Support Center: (+)-Eseroline In Vitro Solubility and Stability
Welcome to the technical support center for (+)-Eseroline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: Direct dissolution of this compound in aqueous solutions is challenging due to its low water solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing stock solutions of this compound.
-
Alternative Solvent: Ethanol can also be used.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or higher).
-
To prepare your working solution, dilute the DMSO stock solution into your pre-warmed aqueous buffer or cell culture medium with gentle vortexing.
-
Crucial Note: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1][2][3]
-
Q2: I'm observing precipitation or cloudiness after diluting my this compound DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: This "crashing out" phenomenon occurs when the drug's solubility limit is exceeded in the aqueous environment. Here are some troubleshooting strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.
-
Use of a Co-solvent: Incorporating a co-solvent in your final formulation can improve solubility. A common vehicle for in vivo studies that can be adapted for in vitro use (with careful consideration of cell tolerance) is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Inclusion Complexation with Cyclodextrins: For persistent solubility issues, consider using cyclodextrins. See Q3 for more details.
Q3: How can I use cyclodextrins to improve the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility.[4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[7][8]
-
Principle: The hydrophobic this compound molecule partitions into the hydrophobic interior of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the complex water-soluble.
-
General Protocol: A detailed protocol for preparing a this compound:HP-β-CD inclusion complex can be found in the "Experimental Protocols" section below. This typically involves co-lyophilization or co-evaporation of the drug and cyclodextrin.
Q4: My this compound solution is changing color (e.g., turning reddish). What is happening and how can I prevent it?
A4: The color change is likely due to the degradation of this compound. Eseroline undergoes oxidation to form colored degradation products.
-
Degradation Pathway: Eseroline first oxidizes to a red-colored compound called rubreserine . Further degradation can lead to the formation of eserine blue and other brown products.[9][10][11][12]
-
Stability Issues:
-
pH: The degradation of eseroline is highly pH-dependent and is significantly accelerated at a pH greater than 7.[9][13] Solutions are most stable at a slightly acidic pH.
-
Oxygen: The degradation is an oxidative process, so exposure to atmospheric oxygen will promote it.[13]
-
Light and Temperature: As with many organic molecules, exposure to light and elevated temperatures can accelerate degradation.
-
-
Prevention Strategies:
-
pH Control: Prepare and store solutions in a slightly acidic buffer.
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid or sodium sulfite can help prevent oxidation.
-
Degas Solvents: Before preparing solutions, degas your aqueous buffers by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Light Protection: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at -20°C or -80°C for long-term stability. Prepare working solutions fresh for each experiment and avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
While extensive quantitative solubility data for this compound is not widely published, the following table provides a general overview based on available information and the properties of similar compounds. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | Data not precisely quantified, but generally considered soluble.[14][15] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Data not precisely quantified, but generally considered soluble.[14][15] | An alternative to DMSO for stock solutions. |
| Water/Aqueous Buffers (e.g., PBS, pH 7.4) | Very low to practically insoluble. | Direct dissolution is not recommended. Solubility is pH-dependent.[16][17] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 218.30 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Sterile pipettes and tips
-
Vortex mixer
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 218.30 g/mol * 1000 mg/g = 2.183 mg
-
-
-
Weighing this compound:
-
In a sterile environment (e.g., a chemical fume hood), carefully weigh approximately 2.183 mg of this compound powder into a sterile amber microcentrifuge tube. Record the exact weight.
-
-
Dissolution in DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 218.30 g/mol ) / (10 mmol/L) * 1,000,000 µL/L
-
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound:Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Lyophilization
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Lyophilizer (Freeze-dryer)
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
-
Molar Ratio Determination:
-
A 1:1 molar ratio of this compound to HP-β-CD is a common starting point. Phase solubility studies can be performed to determine the optimal stoichiometric ratio.
-
-
Dissolution:
-
Accurately weigh the required molar quantities of this compound and HP-β-CD.
-
Dissolve the HP-β-CD in a minimal amount of deionized water with stirring.
-
Separately, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
-
Complexation:
-
Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Lyophilization:
-
Freeze the resulting solution (e.g., using liquid nitrogen or a -80°C freezer).
-
Lyophilize the frozen solution under vacuum until a dry powder is obtained.
-
-
Post-Processing:
-
Gently grind the lyophilized powder using a mortar and pestle to ensure homogeneity.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the resulting this compound:HP-β-CD inclusion complex powder in a desiccator at room temperature, protected from light and moisture.
-
Visualizations
Signaling Pathways and Degradation
References
- 1. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emulatebio.com [emulatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. humapub.com [humapub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of (-)-eseroline with this compound and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatographic determination of the pH-dependent degradation of eseroline--hydrolysis product of physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Neurotoxic Effects of (+)-Eseroline in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with (+)-Eseroline-induced neurotoxicity in cell culture experiments. The information is tailored for scientists and drug development professionals, offering detailed protocols and insights into potential mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it neurotoxic?
A1: this compound is a metabolite of the anticholinesterase drug physostigmine.[1][2] It is known to be more neurotoxic than its parent compound.[1][2] The primary mechanism of its neurotoxicity is the induction of neuronal cell death through a process involving the depletion of cellular ATP (adenosine triphosphate).[1][2] This energy loss precedes other common indicators of cell death, such as the leakage of lactate dehydrogenase (LDH).[1][2]
Q2: What are the typical signs of this compound neurotoxicity in cell culture?
A2: The hallmark signs of this compound neurotoxicity in neuronal cell cultures include:
-
A dose- and time-dependent decrease in cell viability.[1][2]
-
Increased leakage of lactate dehydrogenase (LDH) into the culture medium, indicating loss of cell membrane integrity.[1][2]
-
Observable morphological damage to neurons, visible under phase-contrast microscopy.[1][2]
Q3: At what concentrations does this compound typically show neurotoxic effects?
A3: The neurotoxic concentrations of this compound can vary depending on the cell line and exposure time. However, studies have shown that:
-
Concentrations ranging from 40 to 75 µM can cause a 50% release of adenine nucleotides or 50% LDH leakage in sensitive neuronal cell lines like NG-108-15 and N1E-115 over a 24-hour period.[1][2]
-
Extensive morphological damage to neuronal cells has been observed at concentrations as low as 75 µM.[1][2]
-
A greater than 50% loss of ATP in N1E-115 cells was reported after just one hour of treatment with 0.3 mM this compound.[1][2]
Q4: Are there any potential strategies to mitigate the neurotoxic effects of this compound?
A4: While specific studies on mitigating this compound-induced neurotoxicity are limited, based on its mechanism of action (ATP depletion and likely subsequent oxidative stress), the following general neuroprotective strategies could be investigated:
-
Antioxidant Treatment: Since mitochondrial dysfunction and ATP depletion are often associated with increased production of reactive oxygen species (ROS), using antioxidants may offer protection.[3][4][5] Potential candidates include Vitamin C (ascorbic acid), Vitamin E (α-tocopherol), Coenzyme Q10, resveratrol, and N-acetylcysteine.[4][6][7][8]
-
Mitochondrial Support: Agents that support mitochondrial function and energy metabolism may counteract the ATP-depleting effects of this compound.[6][9] These could include creatine, nicotinamide, and L-carnitine.
-
Targeting Apoptosis Pathways: The downstream effects of ATP depletion can lead to apoptosis.[10] Investigating the role of Bcl-2 family proteins and the potential use of pan-caspase inhibitors could provide insights into preventing the final stages of cell death, although this may not prevent the initial ATP loss.[10][11][12]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High variability in cell viability readouts between replicate wells.
-
Possible Cause:
-
Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Edge effects: Wells on the outer edges of the plate are prone to evaporation, leading to changes in media concentration.
-
Compound precipitation: this compound may not be fully solubilized at higher concentrations.
-
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
-
Avoid using the outermost wells of the microplate for experiments. Fill them with sterile PBS or media to maintain humidity.
-
Visually inspect the stock solution and the media in the wells after adding this compound to check for any precipitates. If precipitation is observed, consider preparing a fresh stock solution or using a different solvent.
-
Issue 2: No significant cell death observed even at high concentrations of this compound.
-
Possible Cause:
-
Incorrect compound concentration: Errors in calculation or dilution of the this compound stock solution.
-
Cell line resistance: The neuronal cell line being used may be less sensitive to this compound-induced toxicity.[1] For instance, C6 glioma cells are more resistant than N1E-115 or NG-108-15 cells.[1][2]
-
Short incubation time: The duration of exposure may not be sufficient to induce detectable cell death.
-
-
Solution:
-
Double-check all calculations and prepare a fresh dilution series from a new stock solution.
-
If possible, use a positive control cell line known to be sensitive to this compound, such as N1E-115.
-
Perform a time-course experiment to determine the optimal incubation time for observing neurotoxicity in your specific cell model.
-
Issue 3: ATP levels are significantly depleted, but LDH release is minimal.
-
Possible Cause:
-
Solution:
-
This is likely not an experimental error but rather an observation of the sequential toxicological events.
-
Consider measuring markers of apoptosis, such as caspase-3 activation, which may occur after ATP depletion but before significant necrosis and LDH release.
-
Increase the incubation time to allow for the progression to secondary necrosis and subsequent LDH release.
-
Quantitative Data Summary
Table 1: Neurotoxic Effects of this compound on Various Cell Lines
| Cell Line | Parameter | Concentration for 50% Effect (EC50/IC50) | Incubation Time | Reference |
| NG-108-15 | Adenine Nucleotide Release / LDH Leakage | 40 - 75 µM | 24 hours | [1] |
| N1E-115 | Adenine Nucleotide Release / LDH Leakage | 40 - 75 µM | 24 hours | [1] |
| N1E-115 | ATP Loss (>50%) | 0.3 mM (300 µM) | 1 hour | [1] |
| C6 | Adenine Nucleotide Release / LDH Leakage | 80 - 120 µM | 24 hours | [1] |
Experimental Protocols
1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is adapted from standard colorimetric LDH assay procedures.[13][14]
-
Materials:
-
96-well flat-bottom cell culture plates
-
This compound stock solution
-
Cell culture medium (phenol red-free medium is recommended to reduce background)
-
Lysis buffer (e.g., 10X Lysis Solution)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
-
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells.
-
Prepare the following controls:
-
Untreated Control (Spontaneous LDH release): Add 100 µL of medium with vehicle.
-
Maximum LDH Release Control: Add 100 µL of medium with vehicle. 1 hour before the end of the incubation, add 10 µL of 10X Lysis Buffer.
-
Medium Background Control: Wells with 100 µL of medium only.
-
-
Incubate the plate for the desired time (e.g., 24 hours).
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the supernatant plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation:
-
Cytotoxicity (%) = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
2. ATP Measurement Assay
This protocol is based on a luminescent ATP assay.[15][16][17][18]
-
Materials:
-
White, opaque 96-well plates suitable for luminescence measurements
-
This compound stock solution
-
ATP measurement kit (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed neuronal cells in a white, opaque 96-well plate at an appropriate density.
-
Allow cells to attach and grow overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 1-24 hours). Include untreated control wells.
-
Equilibrate the plate and the ATP reagent to room temperature.
-
Add a volume of ATP reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Calculation:
-
Relative ATP levels (%) = (Luminescence of treated sample / Luminescence of untreated control) x 100
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Caption: General experimental workflow for assessing this compound neurotoxicity.
Caption: Troubleshooting logic for high result variability.
References
- 1. Natural agents that are neuroprotective against... | F1000Research [f1000research.com]
- 2. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria-targeted peptide antioxidants: Novel neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Plant-Derived Antioxidants Protect the Nervous System From Aging by Inhibiting Oxidative Stress [frontiersin.org]
- 5. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial approaches for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP depletion does not account for apoptosis induced by inhibition of mitochondrial electron transport chain in human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel mitochondrial targets for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-apoptotic BCL-2 family proteins in acute neural injury [frontiersin.org]
- 11. Uncoupling of ATP-depletion and cell death in human dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of neuronal cell death and neurodegeneration by members of the Bcl-2 family: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Measurement of intracellular ATP [bio-protocol.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
(+)-Eseroline Technical Support Center: Managing Respiratory Depression
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (+)-Eseroline. The following information is intended to help anticipate, manage, and troubleshoot respiratory depression, a potential side effect, during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a metabolite of the acetylcholinesterase inhibitor physostigmine.[1][2] It has a dual pharmacological profile, acting as both a potent µ-opioid receptor agonist and a weak, reversible inhibitor of acetylcholinesterase (AChE).[1][3][4] Its opioid agonist activity is responsible for its analgesic effects, while its anticholinesterase activity is considerably less potent than that of its parent compound, physostigmine.[1][3]
Q2: Why is respiratory depression a potential side effect of this compound?
Respiratory depression is a known side effect of this compound primarily due to its activity as a µ-opioid receptor agonist.[1] Opioid agonists depress the respiratory centers in the brainstem, particularly the pre-Bötzinger complex, which is critical for generating respiratory rhythm.[5] This action leads to a decrease in respiratory rate and tidal volume, which can result in potentially life-threatening hypoventilation.[6]
Q3: What are the initial signs of respiratory depression in animal models administered with this compound?
In preclinical animal models, such as rodents, the primary signs of respiratory depression include:
-
A significant decrease in respiratory rate (bradypnea).
-
Shallow breathing (reduced tidal volume).
-
Increased pauses between breaths (apnea).
-
In severe cases, cyanosis (bluish discoloration of skin and mucous membranes) due to poor oxygenation.
-
General lethargy and reduced movement.
Q4: How can I monitor for respiratory depression during my experiments?
The gold standard for non-invasively monitoring respiratory function in conscious, unrestrained animal models like mice and rats is whole-body plethysmography (WBP) .[7][8][9] This technique allows for the continuous and precise measurement of key respiratory parameters.[10]
Key Respiratory Parameters to Monitor:
| Parameter | Description | Significance in Respiratory Depression |
|---|---|---|
| Respiratory Frequency (f) | Breaths per minute. | A primary indicator; will significantly decrease. |
| Tidal Volume (VT) | The volume of air moved during a normal breath. | May decrease, indicating shallower breathing. |
| Minute Volume (VE) | The total volume of gas inhaled or exhaled per minute (VE = f x VT).[10] | A critical measure of overall ventilation; will decrease markedly. |
| Apnea Events | Pauses in breathing. | Increased frequency and duration indicate severe depression. |
Q5: What are the potential strategies for managing this compound-induced respiratory depression?
Management strategies should be focused on reversing the µ-opioid receptor-mediated effects.
-
Opioid Antagonists: The primary and most effective strategy is the administration of a pure opioid antagonist, such as naloxone .[11][12] Naloxone competitively binds to µ-opioid receptors, displacing this compound and rapidly reversing respiratory depression.[5]
-
Respiratory Stimulants: For research purposes, non-opioid respiratory stimulants could be explored.[13] These agents, such as ampakines or serotonin receptor agonists, act on different pathways to increase respiratory drive and may not interfere with the analgesic effects of the test compound.[6]
-
Supportive Care: In a critical situation, ensuring a patent airway and providing mechanical ventilation or oxygen supplementation is crucial.
Troubleshooting Guides
Guide 1: Acute Respiratory Depression Observed In-Study
Problem: An animal administered this compound shows a rapid decrease in breathing rate, is lethargic, and displays signs of cyanosis.
Immediate Actions:
-
Remove from Study Chamber: Immediately transfer the animal to an observation cage.
-
Administer Reversal Agent: Administer a pre-prepared dose of naloxone (e.g., 1-2 mg/kg, intraperitoneally or subcutaneously). The reversal effect should be rapid.
-
Provide Supportive Care: If necessary, provide gentle stimulation and ensure access to oxygen.
-
Monitor Closely: Continuously observe the animal for at least 60-90 minutes post-naloxone administration. Due to naloxone's relatively short half-life, respiratory depression may reappear as it is metabolized, requiring additional doses.[12]
-
Document Everything: Record the dose of this compound, time of onset, observed signs, and all actions taken, including the dose and time of naloxone administration.
Follow-Up Actions:
-
Dose Adjustment: The dose of this compound used was likely too high. Re-evaluate the experimental design and consider a dose-reduction for future experiments.
-
Review Protocol: Ensure all protocol steps were followed correctly.
Experimental Protocols
Protocol 1: Quantifying the Dose-Response of this compound on Respiration
Objective: To determine the effect of escalating doses of this compound on key respiratory parameters.
Methodology:
-
Animal Acclimatization: Acclimatize adult male Sprague-Dawley rats (250-300g) to the whole-body plethysmography chambers for at least 30-60 minutes daily for 3 days prior to the experiment.[7]
-
Baseline Recording: On the day of the experiment, place each rat in a WBP chamber and allow a 30-minute stabilization period. Record baseline respiratory data for 15 minutes.[10]
-
Vehicle Administration: Administer the vehicle solution (e.g., saline) via the intended route (e.g., subcutaneous injection). Record respiratory data for 60 minutes post-injection.
-
Dose Escalation: Administer escalating doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to different groups of animals. A cumulative dosing design within the same animal can also be used if pharmacokinetics allow.
-
Data Recording: After each dose, record respiratory parameters continuously for at least 60-90 minutes, or until parameters return to baseline.
-
Data Analysis: Calculate the average respiratory frequency (f), tidal volume (VT), and minute volume (VE) in 5-minute bins. Express the data as a percentage of the pre-drug baseline. Determine the dose that causes a 50% reduction in minute volume (RD50).
Hypothetical Dose-Response Data:
| This compound Dose (mg/kg, SC) | Mean Respiratory Rate (% of Baseline) | Mean Minute Volume (% of Baseline) |
|---|---|---|
| Vehicle | 98.5 ± 2.1% | 99.1 ± 3.4% |
| 0.1 | 85.2 ± 4.5% | 88.3 ± 5.1% |
| 0.3 | 61.7 ± 5.9% | 65.0 ± 6.2% |
| 1.0 | 34.5 ± 6.2% | 40.1 ± 7.8% |
| 3.0 | 15.8 ± 4.1% | 18.2 ± 5.5% |
Protocol 2: Testing the Efficacy of Naloxone as a Reversal Agent
Objective: To determine if naloxone can reverse respiratory depression induced by this compound.
Methodology:
-
Acclimatization & Baseline: Follow steps 1 and 2 from Protocol 1.
-
Induce Respiratory Depression: Administer a predetermined dose of this compound that reliably induces significant, but sub-lethal, respiratory depression (e.g., the calculated RD50 dose from Protocol 1, such as 1.0 mg/kg).
-
Monitor Onset: Record respiratory parameters continuously. Wait until the respiratory depressant effect has reached its peak and is stable (e.g., 20-30 minutes post-dose).
-
Administer Reversal Agent: Administer either vehicle or naloxone (e.g., 1 mg/kg, SC) to the animals.
-
Record Recovery: Continue to record respiratory parameters for at least 60 minutes post-naloxone administration to quantify the reversal.
-
Data Analysis: Compare the respiratory rate and minute volume before and after naloxone/vehicle administration. Calculate the percentage reversal achieved by naloxone.
Hypothetical Reversal Data:
| Treatment Group | Minute Volume (Post-(+)-Eseroline) | Minute Volume (Post-Reversal Agent) | % Reversal |
|---|---|---|---|
| This compound + Vehicle | 41.2 ± 5.5% of baseline | 43.8 ± 6.1% of baseline | ~0% |
| this compound + Naloxone (1 mg/kg) | 39.8 ± 4.9% of baseline | 95.4 ± 7.2% of baseline | ~95% |
Signaling Pathway Visualization
This diagram illustrates the hypothesized mechanism by which this compound induces respiratory depression at the cellular level within a brainstem respiratory neuron.
References
- 1. Eseroline - Wikipedia [en.wikipedia.org]
- 2. Physostigmine - Wikipedia [en.wikipedia.org]
- 3. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid-induced respiratory depression: reversal by non-opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 11. Opioid-Induced Respiratory Depression | Therapies and Players [delveinsight.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Countering opioid-induced respiratory depression by non-opioids that are respiratory stimulants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage of (+)-Eseroline for In Vivo Studies
Welcome to the technical support center for researchers utilizing (+)-Eseroline in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a metabolite of the acetylcholinesterase inhibitor physostigmine. It exhibits a dual mechanism of action, functioning as both a potent antinociceptive agent with opioid receptor agonist properties and as a reversible inhibitor of acetylcholinesterase (AChE)[1][2]. Its opioid-like effects are suggested to be mediated through interactions with opioid receptors, leading to analgesia[1][3].
Q2: What is a recommended starting dose for assessing the antinociceptive effects of this compound in rodents?
Based on published studies, a dose of 5 mg/kg administered intraperitoneally (i.p.) has been shown to suppress nociceptive responses in rats[3]. In mice, a subcutaneous (s.c.) dose of 10 mg/kg has been used to provide protection against the effects of diisopropyl fluorophosphate (DFP)[4]. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: What are the known side effects or toxicities associated with this compound?
In vitro studies have demonstrated that this compound can induce neuronal cell death at micromolar concentrations[5]. While specific in vivo toxicity studies are limited, researchers should be aware of potential cholinergic side effects due to its acetylcholinesterase inhibitory activity. These may include salivation, lacrimation, urination, defecation, and gastrointestinal distress. Close monitoring of animals for any adverse effects is essential, especially during initial dose-finding studies.
Q4: Which opioid receptor subtypes does this compound interact with?
The antinociceptive action of this compound is antagonized by naloxone, a non-selective opioid receptor antagonist, which strongly indicates that its analgesic effects are mediated through opioid receptors[3]. However, the specific affinity and efficacy of this compound for mu, delta, and kappa opioid receptor subtypes require further investigation.
Q5: How should this compound be prepared for in vivo administration?
For intraperitoneal or subcutaneous injection, this compound can be dissolved in a sterile vehicle such as saline. The specific formulation and concentration will depend on the target dose and the volume to be administered. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Analgesic Effect | - Suboptimal Dose: The administered dose may be too low to elicit an antinociceptive response. - Route of Administration: The chosen route may result in poor bioavailability. - Timing of Assessment: The analgesic effect may have peaked before or after the assessment window. | - Conduct a dose-response study to identify the minimal effective dose. - Consider alternative routes of administration (e.g., intravenous for more direct delivery). - Perform a time-course experiment to determine the peak effect time of this compound. |
| Excessive Sedation or Lethargy | - High Dose: The dose may be approaching a toxic level, causing central nervous system depression. - Cholinergic Effects: Inhibition of acetylcholinesterase can lead to an overstimulation of the parasympathetic nervous system. | - Reduce the dose of this compound. - Carefully observe the animals for other signs of cholinergic toxicity. - Ensure the animals are well-hydrated and their body temperature is maintained. |
| Inconsistent Results Between Animals | - Biological Variability: Individual differences in metabolism and receptor density can lead to varied responses. - Injection Variability: Inconsistent administration technique can affect drug absorption. - Stress: Animal stress can influence pain perception and drug response. | - Increase the number of animals per group to improve statistical power. - Ensure all personnel are properly trained in the chosen administration technique. - Acclimate animals to the experimental procedures and environment to minimize stress. |
| Signs of Neurotoxicity (e.g., seizures, tremors) | - Dose is too high: The concentration of this compound in the central nervous system may be reaching neurotoxic levels. | - Immediately cease administration and monitor the animal closely. - Significantly reduce the dose in future experiments. - Consult with a veterinarian. |
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound
| Species | Dose | Route of Administration | Observed Effect | Reference |
| Rat | 5 mg/kg | i.p. | Suppression of nociceptive responses | [3] |
| Mouse | 10 mg/kg | s.c. | Protection against DFP-induced toxicity | [4] |
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound
| Source of AChE | Ki (µM) | Reference |
| Electric Eel | 0.15 ± 0.08 | [1] |
| Human Red Blood Cells | 0.22 ± 0.10 | [1] |
| Rat Brain | 0.61 ± 0.12 | [1] |
Experimental Protocols
Hot Plate Test for Analgesia
This method assesses the response to a thermal pain stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Animal enclosure (e.g., clear cylinder) to keep the animal on the hot plate.
-
Timer.
-
This compound solution and vehicle control.
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Gently place each animal on the hot plate and start the timer.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of a pain response and record the latency. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
Administer this compound or vehicle control to the animals.
-
At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), repeat steps 3-5 to measure the post-treatment latency.
-
Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Tail Flick Test for Analgesia
This test measures the latency to withdraw the tail from a radiant heat source.
Materials:
-
Tail flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Timer.
-
This compound solution and vehicle control.
Procedure:
-
Acclimate the animals to the restrainer before the day of the experiment to reduce stress.
-
On the day of the experiment, place the animal in the restrainer.
-
Position the animal's tail over the radiant heat source according to the manufacturer's instructions.
-
Start the heat source and the timer simultaneously.
-
The timer will automatically stop when the animal flicks its tail away from the heat. Record this latency. This is the baseline latency.
-
Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
Administer this compound or vehicle control.
-
At predetermined time points after administration, repeat steps 3-5 to measure the post-treatment latency.
-
Calculate the %MPE as described in the Hot Plate Test protocol.
Visualizations
Caption: Workflow for in vivo analgesia testing of this compound.
Caption: Dual mechanism of this compound: opioid agonism and AChE inhibition.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro and in-vivo protection of acetylcholinesterase by eseroline against inactivation by diisopropyl fluorophosphate and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (+)-Eseroline and its Metabolites
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of (+)-Eseroline and its associated metabolites.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound.
Sample Preparation & Stability
-
Q1: My this compound standard or sample appears to be degrading quickly, showing a reddish color and extra peaks in the chromatogram. What is happening and how can I prevent it? A1: this compound is highly susceptible to oxidation, which can lead to the formation of degradation products like rubreserine, a red-colored compound.[1] To ensure sample stability, it is crucial to prevent oxidation during sample preparation and storage. For plasma samples, adding an antioxidant like ascorbic acid to the sample immediately after collection is a recommended strategy.[2] Whenever possible, prepare samples fresh, minimize their exposure to light and air, and store them at low temperatures (e.g., -20°C) until analysis.[2]
-
Q2: What is the best way to prepare a plasma sample for this compound analysis? A2: A simple and effective method for extracting this compound and its parent compound, physostigmine, from plasma is liquid-liquid extraction (LLE).[3] A typical LLE procedure involves extracting the analyte from an alkalinized plasma sample using an organic solvent like methyl-t-butyl ether.[2] After extraction, the organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for injection.[2] This process helps to concentrate the analyte and remove interfering matrix components.[3]
Chromatography & Peak Shape Issues
-
Q3: I am observing poor peak shape (broadening or tailing) for my this compound peak. What are the common causes and solutions? A3: Poor peak shape for basic compounds like this compound is a frequent issue in reversed-phase HPLC. Several factors can contribute to this problem:
-
Secondary Silanol Interactions: Residual, ionized silanol groups on the silica-based column packing can interact with the basic analyte, causing peak tailing.[4]
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion.[7]
-
Solution: Whenever feasible, dissolve and inject your sample in the initial mobile phase composition.[7] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Column Overload: Injecting too much sample mass onto the column can lead to fronting or tailing peaks.
-
Solution: Try diluting your sample and injecting a smaller volume or mass.
-
-
-
Q4: My retention times are shifting between injections. What should I check? A4: Retention time variability can compromise data quality. Common causes include:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing solvents or running a gradient. Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase until a stable baseline is achieved.
-
Mobile Phase Composition Changes: The mobile phase composition can change over time due to the evaporation of the more volatile organic component. Keep mobile phase reservoirs covered.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven provides a stable temperature environment and improves reproducibility.[6]
-
Pump Issues: Inconsistent flow rates from the HPLC pump due to air bubbles, worn seals, or faulty check valves can cause retention time shifts. Regular pump maintenance is essential.
-
Method Specificity & Metabolites
-
Q5: How can I ensure my HPLC method is "stability-indicating" and can separate this compound from its degradation products? A5: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[8] To develop and validate such a method, forced degradation (stress testing) studies are performed.[9] This involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.[9]
-
Common Stress Conditions:
-
Acid/Base Hydrolysis: e.g., 0.1 M HCl or 0.1 M NaOH at room or elevated temperature.[10]
-
Oxidation: e.g., 3% Hydrogen Peroxide (H₂O₂) at room temperature.[10]
-
Thermal: e.g., 60-80°C.[10]
-
Photolytic: Exposure to UV and visible light.[11] The stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
-
-
Q6: What are the primary metabolites or degradation products I should be looking for besides this compound? A6: this compound itself is a major metabolite of the drug physostigmine.[3] The most common degradation product of eseroline formed via oxidation is rubreserine .[12] A robust HPLC method should be able to separate physostigmine, eseroline, and rubreserine.[12][13]
Experimental Protocols
Below is a representative experimental protocol for the simultaneous analysis of physostigmine and its metabolite, eseroline, adapted from validated methods in the literature.[3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample, add an internal standard (e.g., N-methylphysostigmine).
-
Alkalinize the sample by adding a small volume of a basic solution (e.g., 1 M NaOH).
-
Add 5 mL of an extraction solvent (e.g., methyl-t-butyl ether).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Inject the reconstituted sample into the HPLC system.
HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Kinetex C18 (or equivalent), 100 Å, 2.6 µm, 100 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Start at 10% B, increase to 90% B over 8-10 minutes, hold, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 10 - 20 µL |
| Detector | Fluorescence Detector (FLD) |
| Excitation λ | 254 nm |
| Emission λ | 355 nm |
Quantitative Data Summary
The following tables summarize typical performance characteristics for a validated HPLC method for Eseroline analysis.[3]
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.05 - 10.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.025 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%RSD) | 0.7% - 6.6% |
| Inter-day Precision (%RSD) | 0.7% - 6.6% |
| Accuracy (% Recovery) | 97.5% - 110.0% |
Table 2: Sample Preparation Recovery
| Analyte | Mean Recovery (%) |
| This compound | 80.3% |
| Physostigmine | 84.9% |
Visual Diagrams
The following diagrams illustrate key workflows and relationships in the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
Navigating Unexpected Outcomes in (+)-Eseroline Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers encountering unexpected results in experiments involving (+)-Eseroline. Given its complex pharmacological profile as both a µ-opioid receptor agonist and an acetylcholinesterase (AChE) inhibitor, interpreting experimental data can be challenging. This guide offers troubleshooting advice, detailed experimental protocols, and a frequently asked questions (FAQs) section to address common issues.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity in our neuronal cell cultures at concentrations where we expect to see neuroprotection or acetylcholinesterase inhibition. Why is this happening?
A1: This is a critical and not entirely unexpected finding with this compound. The compound is a metabolite of physostigmine and has known neurotoxic properties at certain concentrations.[1] Studies have shown that this compound can induce neuronal cell death through a mechanism involving the depletion of cellular ATP.[1] It's crucial to perform a dose-response curve for cytotoxicity in your specific cell line to identify a therapeutic window.
Q2: Our acetylcholinesterase (AChE) inhibition assay results are inconsistent. What could be the cause?
A2: Several factors could contribute to variability in AChE inhibition assays with this compound:
-
pH Sensitivity: this compound's stability is pH-dependent. It degrades more rapidly in alkaline conditions. Ensure your assay buffer is maintained at a stable, slightly acidic to neutral pH (e.g., pH 7.0-7.4) throughout the experiment.
-
Reversible Inhibition: this compound is a weak and easily reversible inhibitor of AChE.[2] Unlike irreversible inhibitors, the timing of your measurements is critical. Ensure that the inhibitor, enzyme, and substrate are incubated together for a consistent and appropriate duration before reading the results.
-
Assay Interference: If using a thiol-based assay like the Ellman method, other components in your sample could interfere with the colorimetric reaction. Run appropriate controls to test for such interference.
Q3: We are not observing the expected opioid-mediated effects in our assays. What are some potential reasons?
A3: While this compound is a potent opioid agonist, several factors can influence its activity in vitro:
-
Receptor Subtype Specificity: Ensure your assay system (e.g., cell line, tissue preparation) expresses the µ-opioid receptor, which is the primary target of this compound.
-
Ligand Competition: If you are performing a competitive binding assay, the choice of radioligand and its concentration are crucial. Unexpected results can arise if the competing ligands have complex binding kinetics or if the assay conditions are not optimized.
-
Functional vs. Binding Assays: A compound can bind to a receptor without eliciting a functional response (i.e., it could be an antagonist or a partial agonist with low efficacy in your specific assay). Correlating binding data with a functional assay (e.g., cAMP measurement, GTPγS binding) is essential.
Q4: Can the cholinergic and opioid effects of this compound interfere with each other in the same experiment?
A4: Yes, this is a key challenge when working with this compound. The dual pharmacology can lead to complex and sometimes opposing effects. For example, in assays measuring neuronal excitability, the opioid-mediated inhibitory effects might be counteracted by the excitatory effects of increased acetylcholine levels due to AChE inhibition. To dissect these effects, consider using specific antagonists for either the µ-opioid receptor (e.g., naloxone) or muscarinic/nicotinic acetylcholine receptors (e.g., atropine, mecamylamine) in your experimental design. A study on the longitudinal muscle of guinea-pig ileum showed that at lower concentrations (0.2-15 µM), eseroline inhibited electrically-evoked contractions (an opioid-like effect), while at higher concentrations (>20 µM), it increased them (a cholinergic effect).[2]
Data Presentation
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Enzyme Source | Ki (µM) | Inhibition Type | Reference |
| Electric Eel | 0.15 ± 0.08 | Competitive | [2] |
| Human Red Blood Cells | 0.22 ± 0.10 | Competitive | [2] |
| Rat Brain | 0.61 ± 0.12 | Competitive | [2] |
| Horse Serum (BuChE) | 208 ± 42 | Weak | [2] |
Table 2: In Vitro Cytotoxicity of this compound in Neuronal Cell Lines (24-hour exposure)
| Cell Line | Assay | Endpoint | Effective Concentration (µM) | Reference |
| NG-108-15 (Neuroblastoma-Glioma Hybrid) | LDH Release | 50% Leakage | 40 - 75 | [1] |
| N1E-115 (Mouse Neuroblastoma) | LDH Release | 50% Leakage | 40 - 75 | [1] |
| C6 (Rat Glioma) | LDH Release | 50% Leakage | 80 - 120 | [1] |
| ARL-15 (Rat Liver - Non-neuronal) | LDH Release | 50% Leakage | 80 - 120 | [1] |
| N1E-115 (Mouse Neuroblastoma) | ATP Depletion | >50% Loss (1 hr) | 300 | [1] |
Note: Specific Ki or IC50 values for this compound binding to the µ-opioid receptor were not available in the searched literature. However, its potent in vivo antinociceptive effects, which are stronger than morphine in some models, suggest high affinity for this receptor.[3]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well plate format to determine the in vitro AChE inhibitory activity of this compound.
Materials:
-
Acetylcholinesterase (from electric eel or human red blood cells)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI (14 mM) and DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add:
-
140 µL of phosphate buffer
-
10 µL of this compound dilution (or solvent for control)
-
10 µL of DTNB solution
-
10 µL of AChE solution
-
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control and calculate the IC50 or Ki value.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the effect of this compound on the viability of neuronal cells (e.g., SH-SY5Y, N1E-115).[1]
Materials:
-
Neuronal cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
µ-Opioid Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-µOR cells)
-
Radioligand (e.g., [³H]-DAMGO)
-
Non-specific binding control (e.g., Naloxone)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In tubes, combine:
-
Cell membranes
-
Radioligand at a concentration near its Kd
-
Varying concentrations of this compound (or assay buffer for total binding, or excess naloxone for non-specific binding)
-
-
Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: General experimental workflow for characterizing this compound.
References
- 1. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the therapeutic window of (+)-Eseroline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Eseroline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological targets?
A1: this compound is a derivative of physostigmine, a naturally occurring alkaloid.[1] It is a metabolite of physostigmine and is known to have two primary biological activities: it is a weak, reversible inhibitor of acetylcholinesterase (AChE) and a potent agonist of opioid receptors.[2][3] Its opioid agonist properties are responsible for its analgesic effects.[3]
Q2: What is the therapeutic window of this compound derivatives and what limits it?
A2: The therapeutic window for this compound derivatives is the range between the minimum effective concentration for desired effects (e.g., analgesia) and the concentration at which adverse effects occur. The primary limiting factors for the therapeutic window of eseroline and its derivatives are dose-dependent neurotoxicity and potential respiratory depression, a common side effect of opioid agonists.[4][5] Studies have shown that eseroline can induce neuronal cell death at micromolar concentrations.[4][6]
Q3: What are the main challenges in the formulation of this compound derivatives?
A3: Like many alkaloids, this compound and its derivatives can present formulation challenges related to their physicochemical properties.[7] Key challenges include poor aqueous solubility, which can limit bioavailability, and potential chemical instability.[5][8] Strategies to overcome these challenges may include the use of co-solvents, cyclodextrins, solid dispersions, or the development of prodrugs to enhance solubility and stability.[5][8][9][10]
Q4: Are there significant differences between this compound and (-)-Eseroline?
A4: Yes, stereochemistry can play a critical role in the biological activity of eseroline. While both enantiomers may exhibit some level of activity at the same receptors, the potency and efficacy can differ significantly. For instance, some studies suggest that the (-)-enantiomer of related compounds possesses more potent in vivo activity. It is crucial to consider the specific stereoisomer in experimental design and data interpretation.
Q5: What in vivo models are appropriate for studying the efficacy and toxicity of this compound derivatives?
A5: For efficacy studies, particularly for analgesic properties, rodent models of pain such as the tail-flick test or hot-plate test are commonly used.[11] To assess toxicity, acute toxicity studies to determine the maximum tolerated dose (MTD) and median lethal dose (LD50) are important.[12] Given its opioid activity, models to assess respiratory depression are also critical.[13] For neurotoxicity, in vivo models that allow for histopathological analysis of brain tissue would be relevant.
Troubleshooting Guides
Synthesis and Purification
Q1: I am experiencing low yields in the synthesis of my this compound derivative. What are the common causes?
A1: Low yields in alkaloid synthesis can arise from several factors:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Ensure these are optimized for your specific derivative.
-
Poor Quality Starting Materials: Impurities in starting materials can lead to side reactions. It is advisable to purify starting materials before use.
-
Moisture and Air Sensitivity: Some intermediates in alkaloid synthesis can be sensitive to moisture and air. Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) can improve yields.[14]
-
Inappropriate Catalyst: The choice and amount of catalyst can significantly impact the reaction outcome.[14]
Q2: My purified this compound derivative shows impurities in the final product. How can I improve purity?
A2: Impurities can arise from the synthesis or degradation.[15][16]
-
Side Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to identify the formation of side products. Adjusting reaction conditions, such as lowering the temperature, may improve selectivity.[14]
-
Degradation: this compound and its derivatives can be susceptible to oxidation and photodegradation.[7] It is important to handle and store the compounds under inert gas and protected from light.
-
Purification Method: A single purification method may not be sufficient. Consider using a combination of techniques such as column chromatography followed by recrystallization or preparative HPLC.[17]
In Vitro Assays
Q1: My Acetylcholinesterase (AChE) inhibition assay results are inconsistent. What could be the problem?
A1: Inconsistent results in AChE assays can be due to several factors:
-
Enzyme Stability: Ensure the AChE enzyme solution is fresh and kept on ice to maintain its activity.
-
Substrate and Reagent Quality: Use high-purity acetylthiocholine and DTNB (Ellman's reagent), and prepare solutions fresh daily.
-
Assay Conditions: Maintain consistent pH, temperature, and incubation times across all experiments.
-
Compound Interference: The test compound itself might interfere with the assay. Run a control with the compound in the absence of the enzyme to check for any intrinsic absorbance at the measurement wavelength.
Q2: I am observing high background noise in my cytotoxicity assay (e.g., MTT assay). What should I do?
A2: High background in cytotoxicity assays can obscure results. Here are some troubleshooting steps:
-
Contamination: Check cell cultures for microbial contamination, which can affect metabolic assays.
-
Compound Precipitation: Visually inspect the wells for any precipitate of your this compound derivative. If precipitation occurs, consider using a different solvent or a lower concentration range.
-
Assay Reagent Interference: The compound may react with the assay reagent (e.g., MTT). Run a control with the compound in cell-free media to measure any direct reduction of the reagent.
-
Phenol Red: The phenol red in cell culture media can interfere with colorimetric assays. Consider using phenol red-free media for the assay.
Q3: My this compound derivative is not showing the expected cytotoxicity in my neuronal cell line.
A3: Several factors could contribute to a lack of observed cytotoxicity:
-
Cell Line Sensitivity: The chosen neuronal cell line may be resistant to the compound's toxic effects. Consider using a panel of different neuronal cell lines.[6]
-
Compound Stability: The derivative may not be stable in the culture medium for the duration of the assay. Consider shorter incubation times or repeated dosing.
-
Solubility Issues: Poor solubility can lead to an actual concentration in the media that is lower than intended. Ensure the compound is fully dissolved.
-
Mechanism of Cell Death: The chosen assay may not be optimal for the mechanism of cell death induced by your compound. For example, an MTT assay measures metabolic activity and may not be as sensitive to apoptosis in its early stages as a caspase activity assay.[18]
Data Presentation
Table 1: In Vitro Activity of Eseroline
| Parameter | Value | Species/Cell Line | Comments | Reference |
| AChE Inhibition (Ki) | 0.15 ± 0.08 µM | Electric Eel | Competitive inhibitor. | [2] |
| 0.22 ± 0.10 µM | Human RBC | [2] | ||
| 0.61 ± 0.12 µM | Rat Brain | [2] | ||
| BuChE Inhibition (Ki) | 208 ± 42 µM | Horse Serum | Very weak inhibitor. | [2] |
| Cytotoxicity (LDH release) | 40 - 75 µM (for 50% release) | NG-108-15, N1E-115 | After 24 hours. | [6] |
| 80 - 120 µM (for 50% release) | C6 | After 24 hours. | [6] | |
| Cytotoxicity (Adenine nucleotide release) | 40 - 75 µM (for 50% release) | NG-108-15, N1E-115 | After 24 hours. | [6] |
| 80 - 120 µM (for 50% release) | C6 | After 24 hours. | [6] |
Note: The stereochemistry of eseroline was not always specified in the cited literature. These values should be considered as representative for the eseroline scaffold.
Table 2: Pharmacokinetic Parameters of Related Compounds
| Compound | Parameter | Value | Species | Route of Administration | Comments | Reference |
| Physostigmine | Bioavailability (F) | 0.02 | Rat | Oral | Significant first-pass metabolism. Eseroline is a major metabolite. | [19] |
| Half-life (t½) in brain | 33.4 min | Rat | Oral | [19] | ||
| Physostigmine | Nasal Bioavailability | 100% | Rat | Intranasal | Compared to IV administration. | [20] |
| Arecoline | Nasal Bioavailability | 85% | Rat | Intranasal | Compared to IM administration. | [20] |
Note: Specific pharmacokinetic data for this compound is limited in publicly available literature. The data for physostigmine, its parent compound, suggests that oral bioavailability may be low and that alternative routes of administration could be explored to improve systemic exposure.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from standard methods for determining AChE activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) in deionized water (prepare fresh)
-
1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer (prepare fresh and keep on ice)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition is calculated as: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100 The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability.
Materials:
-
Cells (e.g., neuronal cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plate
-
Test compound (this compound derivative)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control: % Viability = (Absorbance of sample / Absorbance of control) * 100 The IC50 or LD50 value can be determined by plotting the percent viability against the logarithm of the compound concentration.
Visualizations
Caption: Experimental workflow for the Acetylcholinesterase (AChE) inhibition assay.
Caption: Simplified G-protein dependent signaling pathway of opioid receptor activation.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
- 5. Revisiting opioid toxicity: Cellular effects of six commo... [degruyterbrill.com]
- 6. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytotoxicity of synthetic cannabinoids on primary neuronal cells of the forebrain: the involvement of cannabinoid CB1 receptors and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 16. symeres.com [symeres.com]
- 17. jocpr.com [jocpr.com]
- 18. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 20. Intranasal absorption of physostigmine and arecoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating (+)-Eseroline-Induced Neuronal Cell Death
Welcome to the technical support center for researchers investigating strategies to reduce (+)-Eseroline-induced neuronal cell death. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it neurotoxic?
This compound is a metabolite of the anticholinesterase drug physostigmine.[1][2] Its neurotoxicity stems from its ability to induce neuronal cell death, a process linked to the depletion of intracellular adenosine triphosphate (ATP).[1][3] This energy depletion is a critical event that triggers a cascade of downstream cellular processes leading to cell death.
Q2: What is the primary mechanism of this compound-induced neuronal cell death?
The principal mechanism of this compound-induced neuronal cell death is the significant loss of cellular ATP.[1][3] This ATP depletion disrupts cellular energy homeostasis and mitochondrial function, ultimately leading to neuronal demise. The toxicity has been observed to be dose- and time-dependent in various neuronal cell lines.[1]
Q3: My neuronal cultures are showing high levels of cell death even at low concentrations of this compound. What could be the reason?
Several factors could contribute to increased sensitivity of your neuronal cultures:
-
Cell Type: Different neuronal cell types exhibit varying sensitivities to this compound. For instance, neuroblastoma cell lines like N1E-115 and NG-108-15 have been shown to be more susceptible than glioma C6 cells.[1]
-
Culture Conditions: Suboptimal culture conditions, such as nutrient deprivation or high cell density, can pre-dispose neurons to stress and enhance their vulnerability to toxic insults.
-
This compound Purity and Stability: Ensure the purity of your this compound stock and prepare fresh solutions for each experiment, as degradation products could have different toxicological profiles.
Q4: What are some potential therapeutic strategies to counteract this compound-induced neurotoxicity?
While specific inhibitors for this compound are not yet established, strategies targeting the downstream effects of ATP depletion have shown promise in analogous models of neuronal injury. These include:
-
Antioxidants: To combat the oxidative stress that often accompanies mitochondrial dysfunction and ATP depletion.
-
Iron Chelators: To reduce iron-mediated oxidative stress and prevent the formation of highly reactive hydroxyl radicals.
-
Caspase Inhibitors: To block the execution phase of apoptosis, a form of programmed cell death often triggered by cellular stress.
-
Mitochondrial Permeability Transition (MPT) Pore Inhibitors: To prevent the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors.
Troubleshooting Guides
Problem: High background cell death in control (untreated) cultures.
| Possible Cause | Troubleshooting Step |
| Suboptimal Culture Conditions | Optimize cell seeding density. Ensure proper pH and nutrient levels in the culture medium. Regularly check for contamination. |
| Cell Line Instability | Use low-passage number cells. Periodically perform cell line authentication. |
| Reagent Quality | Use high-purity, sterile-filtered reagents and culture media. |
Problem: Inconsistent results in neuroprotection experiments.
| Possible Cause | Troubleshooting Step |
| Variability in this compound Activity | Prepare fresh this compound solutions for each experiment from a validated stock. |
| Timing of Neuroprotective Agent Addition | Optimize the pre-incubation time of the neuroprotective agent before adding this compound. |
| Inconsistent Cell Health | Ensure consistent cell density and growth phase across all experimental plates. |
| Assay Variability | Run appropriate controls for each assay (e.g., vehicle control, positive control for cell death). |
Quantitative Data Summary
The following tables summarize the effective concentrations of various neuroprotective agents investigated in models of neuronal cell death involving ATP depletion and oxidative stress.
Table 1: Neuroprotective Agent Concentrations
| Agent Class | Compound | Model System | Effective Concentration | Reference |
| Caspase Inhibitor | Z-VAD-FMK | Mixed neuronal/glial cultures | 50 µM | [4] |
| Z-VAD-FMK | Cortical neurons | 100 µM | [5] | |
| Iron Chelator | Deferoxamine | Ischemic stroke rat model | Brain concentration: 0.9–18.5 µM | [6] |
| Deferoxamine | LPS-induced neurodegeneration | 2.5 µg (intrastriatal) | [7] | |
| MPT Pore Inhibitor | Cyclosporin A | Ischemic brain injury | 1-10 mg/kg (in vivo) | [8][9] |
| Bongkrekic acid | Ischemic neuronal death | Protective effect observed | [10][11] | |
| Antioxidant | MitoQ | Traumatic brain injury model | 4 mg/kg (intraperitoneal) | [12] |
| MitoQ | Alzheimer's disease model | 1-100 nM (in vitro) | [13] |
Note: The effective concentrations can vary depending on the specific cell type, experimental conditions, and the model of neurotoxicity.
Experimental Protocols
Assessment of Neuronal Viability (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Neuronal cell culture medium
-
This compound
-
Neuroprotective agent of choice
-
LDH cytotoxicity assay kit
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and culture for 24 hours.
-
Pre-treat cells with the desired concentrations of the neuroprotective agent for the optimized duration.
-
Introduce this compound at various concentrations to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for the desired time point (e.g., 24 hours).
-
Carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Calculate the percentage of cytotoxicity relative to the control wells with maximum LDH release (induced by a lysis agent provided in the kit).
Measurement of Intracellular ATP Levels
This protocol uses a luciferase-based assay to quantify intracellular ATP.
Materials:
-
Neuronal cells cultured in 96-well plates
-
ATP assay kit (luciferin/luciferase-based)
-
Cell lysis buffer (provided in the kit)
Procedure:
-
Culture and treat the cells with this compound and/or neuroprotective agents as described in the LDH assay protocol.
-
At the end of the treatment period, remove the culture medium.
-
Add the cell lysis buffer to each well and incubate according to the kit's instructions to release intracellular ATP.
-
Add the luciferase reagent to each well.
-
Measure the luminescence using a plate reader.
-
Generate a standard curve with known ATP concentrations to determine the ATP levels in the samples.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Neuronal cells cultured on glass coverslips or in 96-well black-walled plates
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Culture and treat cells as previously described.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with the JC-1 staining solution in the dark, typically for 15-30 minutes at 37°C.
-
Wash the cells to remove the excess dye.
-
Analyze the fluorescence using a fluorescence microscope (for visualization) or a plate reader (for quantification).
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Measurement of Caspase-3 Activity
This colorimetric or fluorometric assay detects the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Neuronal cells
-
Caspase-3 activity assay kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
Procedure:
-
Culture and treat cells as described above.
-
Harvest the cells and prepare cell lysates using the provided lysis buffer.
-
Incubate the cell lysate with the caspase-3 substrate according to the kit's instructions.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
The signal is proportional to the caspase-3 activity in the sample.
Detection of Intracellular Reactive Oxygen Species (ROS)
This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels.
Materials:
-
Neuronal cells
-
H2DCFDA or other ROS-sensitive dye
-
Fluorescence microscope or plate reader
Procedure:
-
Culture and treat cells as previously described.
-
Load the cells with the H2DCFDA probe by incubating them in a medium containing the dye for a specified time in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced neuronal cell death and points of intervention.
Caption: General experimental workflow for assessing neuroprotective strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Opportunities of Deferoxamine Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection of desferrioxamine in lipopolysaccharide-induced nigrostriatal dopamine neuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclosporine A Treatment Abrogates Ischemia‐Induced Neuronal Cell Death by Preserving Mitochondrial Integrity through Upregulation of the Parkinson's Disease‐Associated Protein DJ‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective and neurotoxic effects of cyclosporine A on transient focal ischemia in mdr1a knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bongkrekic acid ameliorates ischemic neuronal death in the cortex by preventing cytochrome c release and inhibiting astrocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mitochondria-Targeted Antioxidant MitoQ Prevents Loss of Spatial Memory Retention and Early Neuropathology in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating (+)-Eseroline research to clinical applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Eseroline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetically derived compound that acts as a dual-function molecule. It is a weak and reversible inhibitor of acetylcholinesterase (AChE) and a potent agonist of the µ-opioid receptor.[1] This dual activity contributes to its significant analgesic properties.
Q2: What are the main challenges in translating this compound research to clinical applications?
A2: The primary obstacles to the clinical translation of this compound are its significant neurotoxicity and the risk of respiratory depression.[1] As a metabolite of physostigmine, it has been shown to induce neuronal cell death, which is a major safety concern.[2][3] Additionally, its potent opioid agonist activity carries the inherent risk of respiratory depression, a common and life-threatening side effect of this class of drugs.
Experimental Design & Troubleshooting
Q3: We are observing high variability in our in vivo analgesia studies with this compound. What could be the cause?
A3: High variability in in vivo analgesia studies can stem from several factors:
-
Route of Administration and Formulation: The method of administration (e.g., intraperitoneal, subcutaneous) and the vehicle used to dissolve this compound can significantly impact its absorption and bioavailability. Ensure consistent preparation and administration of your formulation.
-
Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to both the analgesic and toxic effects of opioids and cholinergic agents. It is crucial to use a consistent animal model throughout your studies.
-
Handling and Stress: Stress induced by handling can alter baseline pain perception in animals, leading to variability. Ensure all animals are properly habituated to the experimental procedures and environment.
-
Timing of Assessment: The analgesic effect of this compound has a rapid onset but may have a shorter duration compared to other opioids.[2] Ensure that your time points for assessing analgesia are optimized to capture the peak effect and its decline.
Q4: Our in vitro neurotoxicity assays are showing inconsistent results. What are some common pitfalls?
A4: Inconsistent neurotoxicity results can arise from several sources:
-
Cell Line and Passage Number: Neuronal cell lines can change their characteristics over time and with increasing passage numbers. Use cells within a consistent and low passage number range.
-
Compound Stability: this compound may be unstable in certain culture media or under specific storage conditions. Prepare fresh solutions for each experiment and protect them from light and degradation.
-
Assay Endpoint: The choice of neurotoxicity assay (e.g., LDH release, MTT, ATP levels) can influence the results. ATP depletion has been identified as a key mechanism of this compound-induced neurotoxicity, so assays measuring cellular ATP levels may provide more consistent and mechanistically relevant data.[3]
-
Control Groups: Ensure you have appropriate vehicle controls and positive controls (e.g., a known neurotoxin) to validate your assay performance.
Troubleshooting Guides
In Vivo Analgesia Studies
Problem: Inconsistent or lower-than-expected analgesic effect in hot plate or tail-flick tests.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dose | Perform a dose-response study to identify the optimal analgesic dose for your specific animal model. |
| Incorrect Timing of Measurement | Conduct a time-course experiment to determine the peak analgesic effect and its duration. |
| Formulation Issues | Ensure complete dissolution of this compound in a suitable, non-toxic vehicle. Consider the impact of the vehicle on absorption. |
| Animal Stress | Acclimate animals to the testing apparatus and handling procedures for several days before the experiment. |
In Vitro Neurotoxicity Studies
Problem: High background or inconsistent readings in LDH or ATP assays.
| Potential Cause | Troubleshooting Step |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Reagent Preparation | Prepare all assay reagents fresh and according to the manufacturer's instructions. |
| Plate Reader Settings | Optimize the plate reader settings (e.g., gain, integration time) for the specific assay being used. |
| Interference from Compound | Run a control to check if this compound interferes with the assay chemistry (e.g., quenches luminescence in an ATP assay). |
Quantitative Data Summary
Table 1: Acetylcholinesterase (AChE) Inhibition by this compound
| Enzyme Source | Ki (µM) |
| Electric Eel | 0.15 ± 0.08 |
| Human Red Blood Cells | 0.22 ± 0.10 |
| Rat Brain | 0.61 ± 0.12 |
Data from Galli et al. (1982)
Table 2: In Vitro Neurotoxicity of this compound (24-hour exposure)
| Cell Line | Parameter | Concentration for 50% Effect (µM) |
| NG-108-15 | Adenine Nucleotide Release | 40 - 75 |
| NG-108-15 | LDH Leakage | 40 - 75 |
| N1E-115 | Adenine Nucleotide Release | 40 - 75 |
| N1E-115 | LDH Leakage | 40 - 75 |
| C6 | Adenine Nucleotide Release | 80 - 120 |
| C6 | LDH Leakage | 80 - 120 |
Data from Somani et al. (1990)[3]
Experimental Protocols
Hot Plate Test for Analgesia (Rodents)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Apparatus: A commercially available hot plate analgesia meter with the surface temperature set to 55 ± 0.5 °C.
-
Acclimation: Place each animal on the hot plate for a brief period (e.g., 5-10 seconds) for 2-3 days prior to the experiment to acclimate them to the apparatus.
-
Baseline Measurement: On the day of the experiment, place each animal on the hot plate and start a timer. Record the latency (in seconds) for the animal to exhibit a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control via the desired route.
-
Post-treatment Measurement: At predetermined time points after drug administration, repeat the hot plate test and record the latency to response.
-
Data Analysis: The analgesic effect is typically expressed as the percent maximum possible effect (%MPE) calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is a general guideline for a colorimetric LDH assay and should be adapted based on the specific kit used.
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Include a positive control for maximal LDH release (e.g., cell lysis buffer).
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release for each treatment condition relative to the positive control (maximal LDH release).
ATP Measurement Assay for Cytotoxicity
This protocol is a general guideline for a luciferase-based ATP assay.
-
Cell Seeding: Seed neuronal cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration.
-
Cell Lysis and ATP Release: Add the ATP-releasing reagent provided in the assay kit to each well.
-
Luminescence Reaction: Add the luciferase/luciferin substrate to each well.
-
Measurement: Immediately measure the luminescence using a microplate luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Express the results as a percentage of the ATP level in untreated control cells.
Visualizations
Caption: Signaling pathways of this compound.
Caption: Experimental workflows for this compound.
Caption: Challenges in this compound development.
References
Validation & Comparative
A Comparative Analysis of the Analgesic Potency of (+)-Eseroline and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of (+)-eseroline and the classical opioid analgesic, morphine. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two compounds.
Mechanism of Action
Morphine: A well-characterized opioid agonist, morphine primarily exerts its analgesic effects through the activation of μ-opioid receptors (MOR) in the central nervous system (CNS).[1] This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and modulation of ion channels, which ultimately results in a decrease in neuronal excitability and the inhibition of pain signaling pathways.[2][3]
This compound: This compound exhibits a more complex, dual mechanism of action. It functions as both an opioid agonist and a cholinesterase inhibitor.[1] Its structural similarities to both morphine and the cholinesterase inhibitor physostigmine are thought to contribute to this dual activity.[1] By inhibiting acetylcholinesterase, this compound increases the synaptic levels of acetylcholine, which has its own analgesic properties mediated through muscarinic and nicotinic receptors.[4][5] Simultaneously, its direct action on opioid receptors contributes to its pain-relieving effects.[6]
Signaling Pathways
The signaling pathways for both morphine and the dual-action this compound are critical to understanding their analgesic effects.
Caption: Morphine's Opioid Receptor Signaling Pathway.
Caption: this compound's Dual Mechanism of Action.
Comparative Analgesic Potency
The table below summarizes the reported ED50 values for morphine in common preclinical analgesic assays.
| Analgesic Assay | Species | Route of Administration | Morphine ED50 (mg/kg) | Reference(s) |
| Hot-Plate Test | Rat (Male) | Intravenous | 8.4 (7.6-9.2) | [7] |
| Rat (Female) | Intravenous | 10.6 (9.1-12.0) | [7] | |
| Rat | Subcutaneous | 2.6 - 4.9 | [8] | |
| Tail-Flick Test | Rat (Male) | Intravenous | 1.8 (0.4-3.3) | [7] |
| Rat (Female) | Intravenous | 1.4 (0.4-2.5) | [7] | |
| Writhing Test | Mouse | Not Specified | Potent analgesic effect noted | [9] |
Note: ED50 values for morphine can vary significantly depending on the specific experimental conditions, including the animal strain, sex, and specific parameters of the assay.
Experimental Protocols
Standardized animal models are essential for evaluating and comparing the analgesic potency of compounds. The following are detailed methodologies for three commonly used assays.
This test assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
References
- 1. Analgesic and Antineuropathic Drugs Acting Through Central Cholinergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinergic Modulation by Opioid Receptor Ligands: Potential Application to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinergic mechanisms in pain and analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of the writhing test in mice for screening different types of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetylcholinesterase Inhibitory Activity: (+)-Eseroline vs. Physostigmine
This guide provides a detailed, objective comparison of the acetylcholinesterase (AChE) inhibitory properties of (+)-Eseroline and its parent compound, physostigmine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology, with a focus on quantitative data, kinetic profiles, and detailed experimental methodologies.
Introduction and Mechanism of Action
Physostigmine is a well-characterized, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[1][2] By inhibiting AChE, physostigmine increases the concentration and duration of action of ACh in the synaptic cleft, a mechanism that is foundational to its use in treating conditions like myasthenia gravis and glaucoma, and as an antidote for anticholinergic poisoning.[1][2][3] Its inhibitory action involves the reversible carbamylation of a serine hydroxyl group within the active site of the AChE enzyme.[2]
This compound is a metabolite of physostigmine and is also a potent, competitive inhibitor of AChE.[4][5] However, its kinetic profile differs significantly from that of physostigmine. While both are considered reversible inhibitors, the interaction of this compound with the enzyme is notably more transient.[4]
Both compounds act as competitive inhibitors, meaning they bind to the active site of AChE and compete with the native substrate, acetylcholine.[4][6][7] This interaction prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and physostigmine against AChE has been quantified using parameters such as the inhibitor constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The data reveals that both are potent inhibitors, with potency varying based on the source of the enzyme. A key distinction is their activity against butyrylcholinesterase (BuChE), where this compound demonstrates significantly weaker inhibition.
| Compound | Enzyme Source | Parameter | Value (µM) | Reference |
| This compound | Electric Eel AChE | Kᵢ | 0.15 ± 0.08 | [4] |
| Human RBC AChE | Kᵢ | 0.22 ± 0.10 | [4] | |
| Rat Brain AChE | Kᵢ | 0.61 ± 0.12 | [4] | |
| Horse Serum BuChE | Kᵢ | 208 ± 42 | [4] | |
| Physostigmine | Electric Eel AChE | Kᵢ | 0.001 - 0.05 | [8] |
| Horse Serum BuChE | IC₅₀ | 0.15 | [8] |
Table 1. Summary of quantitative data on the cholinesterase inhibitory activity of this compound and physostigmine.
Kinetics of Inhibition: A Key Differentiator
A critical difference between the two compounds lies in the kinetics of their interaction with acetylcholinesterase.
-
Physostigmine is classified as a reversible inhibitor.[6][9] It forms a carbamoyl-enzyme complex that is more stable than the acetyl-enzyme complex formed with acetylcholine, yet is still subject to hydrolysis, allowing the enzyme to eventually recover its function.
-
This compound exhibits a much more rapid reversibility.[4] Experimental data shows that its inhibitory action is fully developed in less than 15 seconds and, upon dilution, maximum enzymatic activity is regained within the same brief timeframe.[4] This rapid on/off rate distinguishes it from the more prolonged, yet still reversible, inhibition characteristic of physostigmine.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
The following protocol details a standard colorimetric method for determining the AChE inhibitory activity of test compounds. This method is widely used for its reliability and suitability for high-throughput screening.[10][11][12]
Principle
The assay measures the activity of AChE by quantifying the production of thiocholine.[10] AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The resulting thiocholine reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is detected spectrophotometrically at 412 nm.[10][12] The rate of color formation is directly proportional to AChE activity.
Reagents and Preparation
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[10]
-
AChE Enzyme Solution: Stock solution of acetylcholinesterase (e.g., from electric eel or human erythrocytes) prepared in Assay Buffer to a concentration that yields a linear reaction rate for at least 15-20 minutes (e.g., 0.1-0.25 U/mL final concentration).[10]
-
Substrate Solution (ATCh): 10-15 mM Acetylthiocholine Iodide (ATCI) prepared fresh in deionized water.[10][11]
-
Chromogen Solution (DTNB): 10 mM DTNB prepared in Assay Buffer. Store protected from light at 4°C.[10]
-
Inhibitor Solutions: Prepare a high-concentration stock of the test compound (e.g., this compound, Physostigmine) in DMSO. Create a serial dilution series in the Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[10][11]
Assay Procedure (96-Well Plate Format)
The following workflow is designed for a final reaction volume of 200 µL per well.[10]
-
Plate Setup: Designate wells for Blank (no enzyme), Control (100% activity, no inhibitor), and Test Compound (with inhibitor at various concentrations).
-
Reagent Addition:
-
Test Wells: Add 130 µL of Assay Buffer, 20 µL of DTNB solution, 10 µL of AChE solution, and 10 µL of the desired inhibitor dilution.
-
Control Wells: Add 140 µL of Assay Buffer, 20 µL of DTNB solution, 10 µL of AChE solution, and 10 µL of vehicle (Assay Buffer with the same % of DMSO as the test wells).
-
Blank Wells: Add 180 µL of Assay Buffer and 20 µL of ATCh solution (added in the final step).
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[11]
-
Reaction Initiation: Add 20 µL of ATCh solution to all wells except the Blank to start the reaction.[10]
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm kinetically, taking readings every 60 seconds for 15-20 minutes.[11]
Data Analysis
The rate of reaction (V) is determined from the linear portion of the absorbance vs. time plot (ΔAbs/min). The percentage of inhibition for each inhibitor concentration is calculated using the formula:[11]
% Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100
The IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[10]
Conclusion
Both physostigmine and its metabolite, this compound, are potent, competitive inhibitors of acetylcholinesterase.
-
Physostigmine acts as a classic reversible inhibitor with a relatively prolonged duration of action, making it suitable for therapeutic applications.
-
This compound is also a strong competitive inhibitor but is characterized by its very rapid reversibility.[4]
The primary differences lie in their kinetic profiles and their selectivity for acetylcholinesterase over butyrylcholinesterase. While physostigmine inhibits both enzymes, this compound is a highly selective inhibitor of AChE, with very weak action against BuChE.[4][8] These distinctions are critical for researchers in drug design and development, as they influence the potential pharmacodynamic and pharmacokinetic profiles of new therapeutic agents targeting the cholinergic system.
References
- 1. Physostigmine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PHARMACOLOGY PRESENTATION- TOPIC- PHYSOSTIGMINE | PPTX [slideshare.net]
- 4. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Eserine Salicylate? [synapse.patsnap.com]
- 7. THE MECHANISM OF ENZYME-INHIBITOR-SUBSTRATE REACTIONS : ILLUSTRATED BY THE CHOLINESTERASE-PHYSOSTIGMINE-ACETYLCHOLINE SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. attogene.com [attogene.com]
Unveiling the Dual-Action Mechanism of (+)-Eseroline: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of novel compounds is paramount. This guide provides a comprehensive validation of the dual mechanism of action of (+)-Eseroline, a compound exhibiting both opioidergic and cholinergic activities. Through a detailed comparison with established alternatives, supported by experimental data and protocols, this document serves as a critical resource for evaluating its therapeutic potential.
This compound has been identified as a molecule with a unique pharmacological profile, acting as both a mu-opioid receptor agonist and an acetylcholinesterase (AChE) inhibitor. This dual functionality presents a compelling avenue for the development of novel therapeutics, potentially offering synergistic effects for conditions such as pain management, neurodegenerative diseases, and substance use disorders. This guide delves into the experimental validation of these two distinct mechanisms of action, providing a comparative analysis against well-established compounds in each class.
Comparative Analysis of In Vitro Efficacy
To contextualize the potency of this compound, its inhibitory constant (Ki) against acetylcholinesterase and its binding affinity (Ki) for the mu-opioid receptor are compared with those of standard drugs. The following tables summarize the quantitative data from various in vitro assays.
Table 1: Acetylcholinesterase (AChE) Inhibitory Potency
| Compound | AChE Source | Kᵢ (μM) |
| This compound | Electric Eel | 0.15 ± 0.08[1] |
| Human Red Blood Cells | 0.22 ± 0.10[1] | |
| Rat Brain | 0.61 ± 0.12[1] | |
| Donepezil | Electric Eel | 0.0067 |
| Galantamine | - | 2.71 |
| Rivastigmine | - | 0.0043 |
Table 2: Mu-Opioid Receptor Binding Affinity
| Compound | Radioligand | Receptor Source | Kᵢ (nM) |
| This compound | [³H]-Naloxone | Rat Brain Membranes | 0.7 (Kᵈ)[2] |
| Morphine | [³H]-DAMGO | Rat Brain | 1.2[3] |
| Fentanyl | [³H]-DAMGO | Recombinant Human MOR | 1.346[4][5] |
| DAMGO | - | Recombinant Human MOR | 0.6887 (Kᵈ)[4] |
Note: The value for this compound's interaction with the mu-opioid receptor is presented as a dissociation constant (Kd) from a single study, as a direct competitive binding inhibitory constant (Ki) was not available in the reviewed literature. Kd provides a measure of binding affinity, with lower values indicating higher affinity.
Signaling Pathways and Experimental Workflow
To visually elucidate the mechanisms of action and the experimental approach to their validation, the following diagrams are provided.
Mu-Opioid Receptor Signaling Pathway
Cholinergic Synapse and AChE Inhibition
Experimental Workflow for Validating Dual Mechanism
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the dual action of this compound.
Mu-Opioid Receptor Binding Assay (Competitive)
This assay determines the binding affinity of a test compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Membrane preparation from cells expressing the mu-opioid receptor (e.g., rat brain homogenate).
-
Radioligand (e.g., [³H]-Naloxone or [³H]-DAMGO).
-
Test compound (this compound) and comparator compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand at a fixed concentration and varying concentrations of the test compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled opioid, such as naloxone).
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki value using the Cheng-Prusoff equation.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel).
-
Acetylthiocholine (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test compound (this compound) and comparator compounds at various concentrations.
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Microplate reader.
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Add the test compound at various concentrations to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, which is proportional to the AChE activity.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control and calculate the IC50 value. The Ki value can be determined from the IC50 value if the mechanism of inhibition is known (e.g., competitive). This compound has been shown to be a competitive inhibitor of AChE.[1]
-
Discussion and Conclusion
The compiled data and experimental frameworks provide a robust validation of this compound's dual mechanism of action. Its potent, competitive, and reversible inhibition of acetylcholinesterase, with Ki values in the sub-micromolar range, positions it as a significant cholinergic agent.[1] Concurrently, its demonstrated affinity for the mu-opioid receptor, with in vivo studies suggesting a potency greater than morphine, highlights its potential as an opioid agonist.[6]
The dual-action nature of this compound offers a unique therapeutic profile that warrants further investigation. The ability to modulate both the cholinergic and opioidergic systems simultaneously could lead to novel treatment strategies with improved efficacy and potentially a modified side-effect profile compared to single-target agents. The experimental protocols and comparative data presented in this guide offer a solid foundation for future preclinical and clinical development of this compound and its analogs. Researchers are encouraged to utilize this information to design further studies that fully elucidate the therapeutic potential of this intriguing molecule.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Eseroline and Other Opioid Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (+)-Eseroline and other prominent opioid agonists. The content objectively evaluates their performance based on available experimental data, offering insights into their mechanisms of action and analgesic properties.
This compound, a derivative of physostigmine, has demonstrated potent antinociceptive effects, reportedly stronger than morphine, establishing it as a significant compound of interest in opioid research.[1][2] Its mechanism of action involves interaction with opioid receptors, leading to analgesia that can be antagonized by naloxone, a classic opioid antagonist.[3][4] This guide contrasts this compound with well-characterized opioid agonists—the full agonist Morphine, the potent synthetic agonist Fentanyl, and the partial agonist Buprenorphine—to provide a comprehensive overview for further research and development.
Comparative Data of Opioid Agonists
The following tables summarize the available quantitative data for this compound and the selected comparator opioid agonists. It is important to note that while in vivo analgesic data for this compound is available, specific in vitro receptor binding affinities (Ki) and functional potency (EC50/IC50) at individual opioid receptor subtypes (μ, δ, κ) are not extensively reported in publicly available literature.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | Data not available | Data not available | Data not available |
| Morphine | 1.2 - 2.5 | ~250 | ~35 |
| Fentanyl | 1.35 | Low affinity | Low affinity |
| Buprenorphine | 0.08 | 0.42 | 0.11 |
Table 2: In Vitro Functional Potency (EC50, nM) in GTPγS Assay
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | Data not available | Data not available | Data not available |
| Morphine | 50 - 100 | - | - |
| Fentanyl | 1.6 | - | - |
| Buprenorphine | 0.08 (partial agonist) | No stimulation | 0.04 (partial agonist) |
Table 3: In Vivo Analgesic Potency (ED50, mg/kg)
| Compound | Test Model | Route of Administration | ED50 (mg/kg) |
| This compound | Rat Hot Plate | Intraperitoneal (i.p.) | 5 |
| Morphine | Mouse Hot Plate | Subcutaneous (s.c.) | ~7.82 |
| Fentanyl | Mouse Tail-Withdrawal | Subcutaneous (s.c.) | 0.08 |
| Buprenorphine | Mouse Writhing Assay | Subcutaneous (s.c.) | ~0.03 (more potent than its metabolite) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opiatelike actions of eseroline, an eserine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naloxone-reversible antinociception by paracetamol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of (+)-Eseroline and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, presents a fascinating case of dual pharmacology, exhibiting both weak, reversible cholinesterase inhibition and potent µ-opioid receptor agonism. This unique profile has spurred the development of numerous analogs, each offering insights into the structural requirements for these distinct biological activities. This guide provides a comparative analysis of this compound and its key analogs, summarizing their structure-activity relationships (SAR), presenting quantitative biological data, and detailing the experimental protocols for their evaluation.
I. Comparative Biological Activity
The biological activity of eseroline analogs is primarily modulated by substitutions at the carbamate and the N(1) positions of the eseroline scaffold. The following tables summarize the in vitro potencies of key analogs against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and their binding affinity for opioid receptors.
Table 1: Cholinesterase Inhibitory Activity of Eseroline and its Analogs
| Compound | R (Carbamoyl Group) | N(1) Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity (BuChE/AChE) | Reference |
| This compound | -OH | -CH3 | 0.22 (human RBC) | 208 (horse serum) | ~945 | |
| Physostigmine | -CONHCH3 | -CH3 | ~0.015 | ~0.016 | ~1 | |
| Phenserine | -CONHPh | -CH3 | Potent (not specified) | 50-100x less potent than benzyl analog | High for AChE | |
| Benzylcarbamoyl eseroline | -CONHCH2Ph | -CH3 | Potent (not specified) | Potent (not specified) | - | |
| Octylcarbamoyl eseroline | -CONH(CH2)7CH3 | -CH3 | Similar to physostigmine | More potent than physostigmine | Lower for AChE | |
| N(1)-Allylphysostigmine | -CONHCH3 | -CH2CH=CH2 | Decreased potency vs. physostigmine | Increased potency vs. physostigmine | Higher for BuChE | |
| N(1)-Benzylphysostigmine | -CONHCH3 | -CH2Ph | Decreased potency vs. physostigmine | Increased potency vs. physostigmine | Higher for BuChE |
Table 2: Opioid Receptor Binding Affinity of Eseroline Enantiomers
| Compound | Receptor Affinity (in vitro) | In Vivo Analgesic Activity | Reference |
| (-)-Eseroline | Equal to this compound | Potent, morphine-like | |
| This compound | Equal to (-)-eseroline | Inactive |
II. Structure-Activity Relationship (SAR) Analysis
Cholinesterase Inhibition:
The SAR for cholinesterase inhibition by eseroline analogs reveals several key principles:
-
The Carbamate Moiety is Crucial: The presence of a carbamate group at the C5 hydroxyl position is essential for potent, irreversible inhibition of cholinesterases. Hydrolysis of the carbamate in physostigmine to yield eseroline results in a dramatic loss of inhibitory activity, transforming the molecule into a weak, reversible inhibitor.
-
Hydrophobicity of the Carbamoyl Group: Increasing the hydrophobicity of the carbamoyl side chain with simple, non-branching alkyl or aryl groups generally does not significantly alter AChE inhibitory potency but tends to increase BuChE inhibition.
-
N(1)-Substitution: Increasing the hydrophobicity of the substituent at the N(1) position generally leads to a decrease in AChE inhibitory potency while increasing BuChE inhibitory potency. This suggests that the active site of BuChE can accommodate bulkier, more lipophilic groups in this region.
-
Selectivity: The N-phenylcarbamoyl analog, phenserine, demonstrates high selectivity for AChE over BuChE, being as potent as its benzylcarbamoyl counterpart against AChE but 50 to 100 times less potent against BuChE.
Opioid Receptor Activity:
The opioid activity of eseroline is a distinct pharmacological property, separate from its effects on cholinesterases.
-
Stereoselectivity in Vivo: While both (-)- and this compound exhibit equal binding affinity to opiate receptors in vitro, only the (-)-enantiomer displays potent morphine-like analgesic activity in vivo. This highlights a significant stereoselectivity in the in vivo pharmacological response, the mechanism of which is not fully elucidated but may involve differences in metabolism, distribution, or interaction with a specific conformation of the opioid receptor.
-
µ-Opioid Agonism: Eseroline's analgesic effects are mediated through its action as a µ-opioid receptor agonist.
III. Experimental Protocols
A. Cholinesterase Activity Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for determining cholinesterase activity.
Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoic acid, which is quantified by measuring the absorbance at 412 nm.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE solution (e.g., from human erythrocytes)
-
Test compounds (eseroline and its analogs) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).
-
-
Pre-incubation: Mix the components in each well and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
B. Opioid Receptor Binding Assay
This assay determines the affinity of a compound for opioid receptors.
Principle: A competitive binding assay is performed using a radiolabeled ligand that has a high affinity for the opioid receptor (e.g., [³H]-DAMGO for µ-opioid receptors). The ability of a test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound is determined.
Materials:
-
Membrane preparations from cells expressing the desired opioid receptor subtype (e.g., human µ-opioid receptor).
-
Radiolabeled ligand (e.g., [³H]-DAMGO).
-
Unlabeled ligand for determining non-specific binding (e.g., naloxone).
-
Test compounds (eseroline and its analogs).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of an unlabeled ligand (non-specific binding).
-
Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
IV. Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist like (-)-eseroline initiates a cascade of intracellular events leading to analgesia. The following diagram illustrates the canonical G-protein coupled signaling pathway.
Caption: µ-Opioid receptor signaling cascade.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel eseroline analogs.
Caption: Workflow for SAR studies of eseroline analogs.
V. Conclusion
The dual pharmacology of this compound and its analogs provides a rich field for drug discovery. By systematically modifying the eseroline scaffold, researchers can fine-tune the activity of these compounds to selectively target either cholinesterases or opioid receptors. The data and protocols presented in this guide offer a framework for the rational design and evaluation of novel eseroline-based therapeutics. Future research may focus on elucidating the precise structural determinants of in vivo stereoselectivity for opioid agonism and on developing analogs with improved pharmacokinetic and pharmacodynamic properties.
A Comparative Guide to the Efficacy of (+)-Eseroline and Novel Synthetic Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of (+)-eseroline and a selection of novel synthetic opioids (NSOs). A critical distinction in their activity is highlighted: while this compound exhibits in vitro affinity for opioid receptors, it lacks in vivo analgesic effects. In contrast, NSOs demonstrate potent in vivo efficacy. This document presents available quantitative data, detailed experimental methodologies, and relevant signaling pathways to elucidate these differences.
Executive Summary
Initial research into eseroline, a physostigmine derivative, identified it as a potent antinociceptive agent, with some studies suggesting its analgesic action is stronger than morphine.[1] However, subsequent stereoisomer-specific research has demonstrated a crucial difference between its enantiomers. While (-)-eseroline shows potent narcotic agonist activity in vivo, comparable to morphine, This compound does not produce analgesic effects in vivo .[2] Despite this lack of in vivo efficacy, both enantiomers of eseroline bind to opiate receptors in rat brain membranes with equal affinity and demonstrate opiate agonist properties in vitro, such as the inhibition of adenylate cyclase.[2]
Novel synthetic opioids, such as those from the nitazene class (e.g., isotonitazene) and other compounds like U-47700 and brorphine, are characterized by their high potency as µ-opioid receptor (MOR) agonists and significant in vivo analgesic effects, often far exceeding that of morphine and fentanyl.[3][4][5] This guide will focus on comparing the in vitro opioid receptor interactions of this compound with the comprehensive pharmacological profiles of these NSOs. Additionally, the dual mechanism of eseroline, which includes acetylcholinesterase (AChE) inhibition, will be discussed.[6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and representative novel synthetic opioids.
Table 1: In Vitro Opioid Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax) |
| This compound | µ-opioid | Data not available; stated to be equal to (-)-eseroline[2] | Data not available; active as an agonist in vitro (inhibits adenylate cyclase)[2] | Data not available |
| Isotonitazene | µ-opioid | 0.05 - 0.06[3] | 0.71 - 3.72[3] | Full agonist (no difference from DAMGO)[3] |
| U-47700 | µ-opioid | 11.1 - 57[4][7][8] | 140[9] | Full agonist |
| Brorphine | µ-opioid | Data not available | ~7-13x more potent than DAMGO and morphine[5] | Full agonist[5] |
| Morphine (Reference) | µ-opioid | 1.2[10] | 346.63[11] | Partial Agonist (42.51%)[11] |
| Fentanyl (Reference) | µ-opioid | Data not available | More potent than hydromorphone[12][13] | Full Agonist |
Note: Data for NSOs are compiled from various studies and experimental conditions may differ.
Table 2: In Vivo Analgesic Potency
| Compound | Test | Potency (ED50) |
| This compound | Analgesic Assays | No analgesic effect observed [2] |
| Isotonitazene | Tail-flick (rodent) | 0.00156 mg/kg (i.v.)[3] |
| U-47700 | Hot plate (rat) | 0.5 mg/kg (s.c.)[7][8][14] |
| Brorphine | Tail-flick (mouse) | 0.11 mg/kg (s.c.)[5] |
| Morphine (Reference) | Tail-flick (rodent) | 2.35 mg/kg (i.v.)[3] |
| Fentanyl (Reference) | Tail-flick (rodent) | 0.00578 mg/kg (i.v.)[3] |
Experimental Protocols
Opioid Receptor Binding Assay
This protocol is a generalized representation for determining the binding affinity (Ki) of a compound for the µ-opioid receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the µ-opioid receptor.
Materials:
-
Cell membranes from cells expressing the human recombinant µ-opioid receptor.
-
Radioligand (e.g., [³H]DAMGO).
-
Test compounds (e.g., this compound, NSOs).
-
Nonspecific binding control (e.g., Naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cultured cells overexpressing the µ-opioid receptor through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]DAMGO) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (cAMP Accumulation Assay)
This protocol assesses the functional activity of a compound as an agonist or antagonist at the µ-opioid receptor.
Objective: To measure the ability of a test compound to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the µ-opioid receptor.
Materials:
-
Cells expressing the human recombinant µ-opioid receptor (e.g., HEK293 cells).
-
Test compounds.
-
Forskolin (to stimulate adenylyl cyclase).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., ELISA-based or luminescence-based).
Procedure:
-
Cell Culture: Cells are cultured to an appropriate confluency in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (IBMX) to prevent the breakdown of cAMP.
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Stimulation: Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
Incubation: The cells are incubated for a defined period to allow for cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.
-
Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC50 and Emax values for the test compound.
In Vivo Analgesic Assay (Hot Plate Test)
This is a standard method for assessing the efficacy of centrally acting analgesics.
Objective: To measure the latency of an animal's response to a thermal stimulus.
Materials:
-
Hot plate apparatus with a controlled temperature surface.
-
Test animals (e.g., mice or rats).
-
Test compounds and vehicle control.
Procedure:
-
Acclimatization: Animals are acclimatized to the testing room and apparatus before the experiment.
-
Baseline Latency: The baseline reaction time of each animal is determined by placing it on the hot plate (e.g., set to 55°C) and measuring the time until a nociceptive response (e.g., paw licking or jumping) is observed. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Animals are administered the test compound or vehicle control (e.g., via subcutaneous or intravenous injection).
-
Post-treatment Latency: At specific time points after drug administration, the reaction latency is measured again.
-
Data Analysis: The increase in reaction latency compared to the baseline is calculated. The dose-response relationship is analyzed to determine the ED50 value.
Signaling Pathways and Mechanisms of Action
Opioid Receptor Signaling
Novel synthetic opioids, and the opioid component of eseroline's activity, primarily exert their effects through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Caption: Opioid receptor signaling cascade leading to analgesia.
Upon agonist binding, the MOR activates an inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, and inhibits voltage-gated calcium channels, reducing neurotransmitter release. These coordinated actions decrease neuronal excitability, resulting in analgesia.
Eseroline's Dual Mechanism: Cholinergic Signaling
Eseroline is structurally related to physostigmine and, in addition to its opioid receptor activity, it acts as a reversible inhibitor of acetylcholinesterase (AChE).[6] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, eseroline increases the concentration and duration of action of ACh in the synaptic cleft.
Caption: Eseroline's inhibitory effect on cholinergic signaling.
This AChE inhibition leads to enhanced cholinergic neurotransmission, which can have various physiological effects. However, it is important to note that the analgesic effects of the active enantiomer, (-)-eseroline, are reversed by the opioid antagonist naloxone, indicating that its primary analgesic mechanism is via opioid receptors.[15] The lack of in vivo analgesic effect from this compound, despite its in vitro opioid receptor binding, suggests that other factors, such as pharmacokinetics, metabolism, or off-target effects, may prevent it from effectively engaging the central nervous system's pain-modulating pathways.
Conclusion
The comparison between this compound and novel synthetic opioids reveals a significant disparity between in vitro activity and in vivo efficacy for this compound. While it demonstrates affinity for opioid receptors in laboratory assays, it fails to produce analgesia in living organisms.[2] In contrast, novel synthetic opioids like isotonitazene, U-47700, and brorphine are potent µ-opioid receptor agonists with pronounced analgesic effects in vivo.[3][4][5] This highlights the complexity of drug development and the critical importance of in vivo validation. The dual mechanism of eseroline as both an opioid agonist and an acetylcholinesterase inhibitor further complicates its pharmacological profile. For researchers in drug development, the case of this compound serves as a crucial reminder that in vitro binding and functional assays are not always predictive of in vivo therapeutic efficacy.
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of (-)-eseroline with this compound and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unica.it [iris.unica.it]
- 5. cdn.who.int [cdn.who.int]
- 6. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ecddrepository.org [ecddrepository.org]
- 10. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotonitazene - Wikipedia [en.wikipedia.org]
- 13. Isotonitazene - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 14. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of µ-Opioid Receptors in (+)-Eseroline's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (+)-Eseroline's interaction with µ-opioid receptors (MOR), contrasting its pharmacological profile with that of its enantiomer, (-)-Eseroline, and the classical µ-opioid agonist, morphine. The central focus is to elucidate why this compound, despite showing in vitro affinity for opioid receptors, lacks in vivo analgesic effects. This is achieved through a review of experimental data and detailed protocols for key validation assays.
Introduction to this compound and the µ-Opioid Receptor System
This compound is the dextrorotatory enantiomer of eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine. The µ-opioid receptor, a G-protein coupled receptor (GPCR), is the primary target for opioid analgesics like morphine.[1][2] Activation of the µ-opioid receptor initiates a signaling cascade that leads to analgesia but can also be associated with adverse effects such as respiratory depression and tolerance.[2][3] While both enantiomers of eseroline have been shown to bind to opioid receptors in vitro, only (-)-eseroline produces potent morphine-like analgesic effects in vivo.[1][4] This guide explores the experimental evidence that validates the role, or lack thereof, of µ-opioid receptors in the pharmacological effects of this compound.
Comparative Analysis of µ-Opioid Receptor Activity
The following tables summarize the available quantitative and qualitative data for this compound in comparison to (-)-Eseroline and the standard µ-opioid agonist, morphine.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |
| This compound | [³H]-Naloxone | Rat Brain Membranes | Not Reported | [1][4] |
| (-)-Eseroline | [³H]-Naloxone | Rat Brain Membranes | Not Reported | [1][4] |
| Morphine | [³H]-DAMGO | Rat Brain Homogenates | 1.2 | [5] |
Table 2: In Vitro Functional Activity
| Compound | Assay | Cell Line/Preparation | Parameter | Value | Efficacy vs. DAMGO | Reference |
| This compound | Adenylate Cyclase Inhibition | Not Specified | IC₅₀ | Not Reported | Agonist | [1][4] |
| (-)-Eseroline | Adenylate Cyclase Inhibition | Not Specified | IC₅₀ | Not Reported | Agonist | [1][4] |
| Morphine | GTPγS Binding | Rat Brain Homogenates | EC₅₀ | ~30 nM | Full Agonist | [6] |
| Morphine | cAMP Accumulation Inhibition | HEK-MOR Cells | EC₅₀ | ~10 nM | Full Agonist |
Table 3: In Vivo Analgesic Effects
| Compound | Animal Model | Analgesic Effect | Antagonism by Naloxone | Reference |
| This compound | Rodent | None Observed | Not Applicable | [1][4] |
| (-)-Eseroline | Rodent | Potent, Morphine-like | Yes | [1][4] |
| Morphine | Rodent | Potent | Yes |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of µ-opioid receptor activity for novel compounds.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing µ-opioid receptors (e.g., CHO-µOR cells) or from brain tissue (e.g., rat brain membranes).
-
Radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO or [³H]-Naloxone).
-
Test compound (this compound) and a known reference compound (e.g., morphine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with various concentrations of the unlabeled test compound and a fixed concentration of the radiolabeled ligand.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the µ-opioid receptor upon agonist binding.
Materials:
-
Membrane preparations from cells expressing µ-opioid receptors or brain tissue.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound (this compound) and a known agonist (e.g., DAMGO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[4]
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
Procedure:
-
Pre-incubate the membrane preparation with the test compound and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.
-
Terminate the reaction by rapid filtration or by adding a stop solution if using SPA beads.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data are analyzed to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) of the test compound relative to a full agonist.
cAMP Accumulation Assay
This assay measures the functional consequence of µ-opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing µ-opioid receptors (e.g., HEK-MOR cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound) and a known agonist (e.g., morphine).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its IC₅₀ and Eₘₐₓ.
In Vivo Analgesia Models (e.g., Hot Plate Test)
These models assess the analgesic efficacy of a test compound in a whole-animal system.
Materials:
-
Rodents (e.g., mice or rats).
-
Hot plate apparatus with a controlled temperature surface.
-
Test compound (this compound), a positive control (e.g., morphine), and a vehicle control.
-
Opioid antagonist (e.g., naloxone) for validation.
Procedure:
-
Administer the test compound, positive control, or vehicle to different groups of animals.
-
At a predetermined time after administration, place each animal on the hot plate.
-
Measure the latency for the animal to exhibit a pain response (e.g., licking a paw or jumping).
-
A significant increase in the response latency compared to the vehicle group indicates an analgesic effect.
-
To confirm µ-opioid receptor mediation, a separate group of animals can be pre-treated with naloxone before administration of the test compound. Reversal of the analgesic effect by naloxone indicates that the effect is mediated by opioid receptors.
Visualizations
µ-Opioid Receptor Signaling Pathway
Caption: Canonical Gαi/o-mediated signaling pathway of the µ-opioid receptor.
Experimental Workflow for Validating µ-Opioid Receptor Activity
Caption: A logical workflow for the experimental validation of a compound's µ-opioid receptor activity.
Logical Relationship of this compound's Effects
Conclusion
The available evidence strongly indicates that while this compound demonstrates affinity for and agonist activity at µ-opioid receptors in in vitro settings, these properties do not translate into in vivo analgesic effects.[1][4] This discrepancy highlights the complexity of drug action and the importance of a multi-faceted experimental approach in drug development. The lack of in vivo efficacy could be attributed to several factors not captured by in vitro assays, such as pharmacokinetic properties (e.g., metabolism, blood-brain barrier penetration), or potential interactions with other biological targets that may counteract its µ-opioid receptor-mediated effects. Further investigation into the stereospecific metabolism and distribution of the eseroline enantiomers would be crucial to fully understand their differing in vivo pharmacological profiles. This comparative guide underscores the necessity of integrating in vitro and in vivo data to accurately validate the therapeutic potential of novel compounds targeting the µ-opioid receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of (-)-eseroline with this compound and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of (+)-Eseroline and Morphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphine, a potent µ-opioid receptor (MOR) agonist, has long been the gold standard for managing severe pain. However, its clinical utility is often limited by a well-documented and burdensome side effect profile.[1] This has driven the search for alternative analgesics with improved safety profiles. One such candidate is (+)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, which has been identified as a potent opioid agonist with analgesic effects reported to be stronger than morphine.[2] This guide provides a comparative study of the side effect profiles of this compound and morphine, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways to aid researchers in drug development and comparative pharmacology.
Comparative Summary of Side Effect Profiles
While direct head-to-head comparative studies quantifying the side effect profiles of this compound and morphine are limited in the publicly available literature, this guide synthesizes existing data to provide a comparative overview. The following tables summarize the known effects of both compounds on major physiological systems.
Table 1: Respiratory Depression
| Parameter | This compound | Morphine | References |
| Effect | Respiratory depression | Dose-dependent respiratory depression | [3][4] |
| Mechanism | Activation of µ-opioid receptors in the brainstem, including the pre-Bötzinger complex. | Activation of µ-opioid receptors in the brainstem, leading to decreased respiratory rate and tidal volume.[3][5] | |
| Quantitative Data (ED50) | Data not available in direct comparative studies. | ED50 values vary depending on the animal model and experimental conditions. |
Table 2: Gastrointestinal Effects
| Parameter | This compound | Morphine | References |
| Effect | Inhibition of gastrointestinal motility. | Inhibition of gastric emptying and intestinal transit, leading to constipation.[6] | [7][8] |
| Mechanism | Likely mediated by activation of peripheral and central opioid receptors. | Activation of µ-opioid receptors in the myenteric plexus of the gut, reducing peristalsis.[6] | |
| Quantitative Data (IC50) | Data not available in direct comparative studies. | IC50 values for the inhibition of gastrointestinal transit have been determined in various animal models.[7] |
Table 3: Central Nervous System (CNS) Effects & Neurotoxicity
| Parameter | This compound | Morphine | References |
| Effect | Analgesia, potential for neurotoxicity. | Analgesia, sedation, euphoria, dysphoria. Chronic use can lead to red neuron degeneration.[9] | [2] |
| Mechanism | Opioid receptor agonism. The mechanism of neurotoxicity is not fully elucidated but may involve excitotoxic processes. | Activation of opioid receptors in the CNS. Neurotoxic effects may be related to apoptosis.[9] | |
| Quantitative Data (LD50) | Data not available in direct comparative studies. | LD50 varies significantly by species and route of administration. |
Table 4: Pupillary Response
| Parameter | This compound | Morphine | References |
| Effect | Not well-documented. As an opioid agonist, miosis (pupil constriction) would be expected in humans, while mydriasis (pupil dilation) can occur in some animal species like cats and mice. | In humans, causes dose-dependent miosis. In cats and rats, it can cause mydriasis.[10][11] | |
| Mechanism | Activation of opioid receptors on the Edinger-Westphal nucleus. | Central disinhibition of the parasympathetic outflow to the pupil.[10] | |
| Dose-Response Data | Data not available in direct comparative studies. | Dose-response relationships for pupillary constriction have been established in humans and animals.[10][11] |
Signaling Pathways
The primary analgesic and many of the side effects of both morphine and this compound are mediated through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
References
- 1. Morphine - Wikipedia [en.wikipedia.org]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsf.org [apsf.org]
- 5. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of opiates on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of gastrointestinal transit by morphine in rats results primarily from direct drug action on gut opioid sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Centrally mediated inhibition of small intestinal transit and motility by morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opioid neurotoxicity: comparison of morphine and tramadol in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morphine-induced mydriasis and inhibition of pupillary light reflex and fluctuations in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pupillary effects of intravenous morphine, codeine, and tramadol in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Eseroline's Reversible Acetylcholinesterase Inhibition
For researchers and professionals in drug development, understanding the nuanced differences between acetylcholinesterase (AChE) inhibitors is paramount for designing next-generation therapeutics. This guide provides a detailed comparison of (+)-Eseroline's reversible AChE inhibition with other well-established inhibitors: Donepezil, Galantamine, Rivastigmine, and Tacrine.
Mechanism of Action: A Tale of Diverse Interactions
Acetylcholinesterase inhibitors primarily function by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[1][2] While the end goal is similar, the molecular interactions and kinetic profiles of these inhibitors with the AChE enzyme exhibit significant variations.
This compound , a metabolite of physostigmine, is a potent, competitive, and rapidly reversible inhibitor of AChE.[3][4] Its inhibitory action is characterized by a rapid onset and offset, developing in less than 15 seconds and being fully reversible upon dilution within the same timeframe.[3] Kinetic studies have revealed that while the binding affinity of eseroline to the AChE active site is comparable to that of eserine (physostigmine), its association and dissociation rates are two orders of magnitude higher.[5] This rapid kinetic profile distinguishes it from other inhibitors.
Donepezil is a highly selective, reversible inhibitor of AChE.[1] It is classified as a mixed competitive and non-competitive inhibitor, suggesting a more complex binding mechanism that involves multiple binding modes within the active site gorge of the enzyme.[6][7] Its interaction is not limited to the catalytic active site (CAS) but also involves the peripheral anionic site (PAS).[6]
Galantamine exhibits a dual mechanism of action. It is a reversible, competitive AChE inhibitor and also acts as an allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs).[8][9][10] This allosteric modulation enhances the sensitivity of nAChRs to acetylcholine, further amplifying cholinergic signaling.[8] Docking studies suggest that galantamine's presence in the enzyme's gorge interferes with the approach of acetylcholine to the catalytic triad.[11]
Rivastigmine is a pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BChE).[12][13] It is a carbamate inhibitor that binds covalently to the active site of these enzymes.[12] This "pseudo-irreversible" nature means that the inhibition is long-lasting but the enzyme can eventually be regenerated.
Tacrine was the first centrally acting AChE inhibitor to be approved for the treatment of Alzheimer's disease.[14] It is a reversible, non-competitive inhibitor that binds to a hydrophobic area outside of the catalytic sites.[15] Tacrine also shows some selectivity for BChE over AChE.[16] Its use has been limited due to hepatotoxicity.[14][17]
Comparative Inhibitory Potency
The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Lower values indicate greater potency. The following table summarizes the reported values for each inhibitor. It is important to note that these values can vary depending on the experimental conditions, such as the enzyme source and assay methodology.
| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (nM) | Enzyme Source |
| This compound | Competitive, Reversible | 0.15 ± 0.08 | - | Electric Eel AChE |
| 0.22 ± 0.10 | - | Human RBC AChE | ||
| 0.61 ± 0.12 | - | Rat Brain AChE | ||
| Donepezil | Mixed, Reversible | - | 6.7 | Not Specified |
| Galantamine | Competitive, Reversible | - | ~5000 | Normal Human Brain Cortex |
| Rivastigmine | Pseudo-irreversible | - | 4.3 | Not Specified |
| Tacrine | Non-competitive, Reversible | - | 77 | Not Specified |
Data sourced from multiple references, and direct comparison should be made with caution due to varying experimental setups.[3][4][18]
Experimental Protocols: Acetylcholinesterase Inhibition Assay
A standard method for determining the inhibitory activity of compounds against AChE is the colorimetric method developed by Ellman.
Principle of the Ellman's Method:
This assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 405-412 nm. The rate of color development is proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor compounds (e.g., this compound)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a fresh stock solution of ATCI in deionized water.
-
Dissolve inhibitor compounds in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in the assay buffer.
-
-
Assay Protocol (in a 96-well plate):
-
Add 20 µL of phosphate buffer to each well.
-
Add 20 µL of the test inhibitor solution at various concentrations to the respective wells.
-
Add 20 µL of the AChE enzyme solution to each well (except for the blank).
-
Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[19][20]
-
Visualizing Inhibition Mechanisms
The following diagram illustrates the different modes of interaction of these inhibitors with the acetylcholinesterase enzyme.
Caption: Modes of AChE inhibition by different compounds.
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Transient kinetic approach to the study of acetylcholinesterase reversible inhibition by eseroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Revealing the cholinergic inhibition mechanism of Alzheimer's by galantamine: a metadynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
Cross-Validation of In Vitro and In Vivo Findings for (+)-Eseroline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological and toxicological findings for (+)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine. The data presented herein is intended to facilitate a deeper understanding of its dual action as both an opioid agonist and a cholinesterase inhibitor, as well as its associated cellular toxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, offering a side-by-side comparison of its efficacy and toxicity across different experimental models.
Table 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by this compound
| Enzyme Source | Inhibition Constant (Ki) |
| Electric Eel AChE | 0.15 ± 0.08 µM[1] |
| Human Red Blood Cell AChE | 0.22 ± 0.10 µM[1] |
| Rat Brain AChE | 0.61 ± 0.12 µM[1] |
| Horse Serum BChE | 208 ± 42 µM[1] |
Table 2: In Vitro Cellular Toxicity of this compound (24-hour exposure)
| Cell Line | Effect | Concentration for 50% Effect (EC50/IC50) |
| Neuroblastoma-Glioma (NG-108-15) | Adenine Nucleotide Release / LDH Leakage | 40 - 75 µM[2] |
| Mouse Neuroblastoma (N1E-115) | Adenine Nucleotide Release / LDH Leakage | 40 - 75 µM[2] |
| Rat Glioma (C6) | Adenine Nucleotide Release / LDH Leakage | 80 - 120 µM[2] |
| Rat Liver (ARL-15) | Adenine Nucleotide Release / LDH Leakage | 80 - 120 µM[2] |
Table 3: In Vivo Antinociceptive Effects of this compound
| Animal Model | Administration Route | Effective Dose | Effect | Antagonist |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg | Suppression of nociceptive responses to mechanical and thermal stimuli[3] | Naloxone (1 mg/kg i.p.)[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the methodology described for assessing the reversible inhibition of AChE by this compound.[1]
Objective: To determine the inhibitory potency (Ki) of this compound on AChE from various sources.
Materials:
-
Acetylcholinesterase (from electric eel, human red blood cells, or rat brain)
-
This compound salicylate
-
Acetylthiocholine (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound, acetylthiocholine, and DTNB in phosphate buffer.
-
In a cuvette, mix the AChE enzyme solution with varying concentrations of this compound.
-
To assess the time-independence of the inhibition, pre-incubate the enzyme with this compound for different durations (e.g., 15 seconds to several minutes) before adding the substrate.
-
Initiate the enzymatic reaction by adding acetylthiocholine and DTNB to the cuvette.
-
Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of change is proportional to the enzyme activity.
-
To test for reversibility, pre-incubate the enzyme with a high concentration of this compound, then dilute the mixture to reduce the inhibitor concentration and immediately measure the enzyme activity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the Ki value using a Dixon plot or by non-linear regression analysis of the substrate-velocity data at different inhibitor concentrations.
In Vitro Neuronal Cell Toxicity Assay
This protocol is adapted from the study investigating this compound-induced neuronal cell death.[2]
Objective: To quantify the cytotoxic effects of this compound on cultured neuronal and non-neuronal cells.
Materials:
-
Cell lines: Mouse neuroblastoma N1E-115, rat glioma C6, neuroblastoma-glioma hybrid NG 108-15, and rat liver ARL-15.
-
Cell culture medium appropriate for each cell line.
-
This compound
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
[¹⁴C]adenine
-
Scintillation counter
-
ATP assay kit
Procedure for LDH Leakage and Adenine Nucleotide Release:
-
Seed the cells in multi-well plates and allow them to adhere and grow.
-
For the adenine nucleotide release assay, pre-label the cells by incubating them with [¹⁴C]adenine in the culture medium.
-
Wash the cells to remove unincorporated [¹⁴C]adenine.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 1 to 24 hours).
-
At the end of the incubation period, collect the culture supernatant.
-
Measure the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit.
-
For the pre-labeled cells, measure the radioactivity in the supernatant using a scintillation counter to determine the amount of released adenine nucleotides.
-
Express the results as a percentage of the total LDH or radioactivity released from control cells lysed with a detergent.
-
Determine the EC50 value, the concentration of this compound that causes 50% of the maximum LDH leakage or adenine nucleotide release.
Procedure for ATP Measurement:
-
Treat the cells with this compound for a specified time (e.g., 1 hour).
-
Lyse the cells and measure the intracellular ATP concentration using a luciferin-luciferase-based ATP assay kit.
-
Compare the ATP levels in treated cells to those in untreated control cells.
In Vivo Antinociception Assay (Rat Hot Plate and Paw Pressure Tests)
This protocol is based on the in vivo studies demonstrating the antinociceptive properties of this compound.[3][4]
Objective: To evaluate the analgesic effect of this compound in response to thermal and mechanical noxious stimuli.
Materials:
-
Male Wistar rats
-
This compound
-
Naloxone hydrochloride
-
Hot plate apparatus
-
Paw pressure analgesia meter (e.g., Randall-Selitto test)
-
Saline solution (vehicle)
Procedure:
-
Acclimatize the rats to the testing environment.
-
Establish a baseline nociceptive threshold for each rat using the hot plate (latency to lick a hind paw or jump) and the paw pressure test (pressure required to elicit paw withdrawal).
-
Administer this compound (e.g., 5 mg/kg, i.p.) or saline to the rats.
-
At various time points after injection (e.g., 5, 15, 30, 60 minutes), re-measure the nociceptive thresholds using both the hot plate and paw pressure tests.
-
To investigate the mechanism of action, administer naloxone (e.g., 1 mg/kg, i.p.) approximately 10 minutes before the this compound injection in a separate group of animals and repeat the nociceptive testing.
-
An increase in the latency or pressure threshold compared to the baseline and saline-treated group indicates an antinociceptive effect.
-
Analyze the data to determine the onset, peak, and duration of the analgesic effect.
Visualizations of a Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's dual action and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathways for this compound's actions.
Caption: Experimental workflow for cross-validating this compound.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal of (+)-Eseroline
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the ecosystem. (+)-Eseroline, a compound related to the highly toxic physostigmine (also known as eserine), requires stringent disposal procedures due to its potential hazards. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound and its associated waste.
Immediate Safety and Handling Precautions
Given that this compound is closely related to physostigmine, which is classified as acutely toxic and potentially fatal if swallowed or inhaled, it is crucial to handle it with the utmost care.[1] Before commencing any disposal procedures, consulting the specific Safety Data Sheet (SDS) for this compound is mandatory. In the absence of a specific SDS for this compound, the safety protocols for physostigmine should be followed as a conservative measure.
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary, particularly if dust can be generated.[1]
-
Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.[1][2]
-
Hand and Body Protection: Use compatible chemical-resistant gloves and wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][2]
Engineering Controls: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] Adequate ventilation is essential, especially in confined spaces.[1] An eyewash station and a safety shower must be readily accessible.[1]
Waste Classification
Due to its relation to physostigmine, this compound waste should be managed as acutely hazardous waste .[1] Physostigmine and its salts are regulated under the Resource Conservation and Recovery Act (RCRA).[1] The corresponding EPA waste codes for physostigmine are P188 and P204, which should be used for labeling this compound waste until specific guidance is available.[1]
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for physostigmine, which should be considered indicative of the potential hazards of this compound.
| Route of Exposure | Species | LD50/TDLO | Value |
| Oral | Rat | LD50 | 4500 µg/kg |
| Intraperitoneal | Rat | LD50 | 2 mg/kg |
| Subcutaneous | Rat | LD50 | 1 mg/kg |
| Oral | Mouse | LD50 | 3 mg/kg |
| Intraperitoneal | Mouse | LD50 | 644 µg/kg |
| Subcutaneous | Mouse | LD50 | 740 µg/kg |
| Oral | Woman | TDLO | 40 µg/kg/5D (intermittent) |
| Oral | Man | TDLO | 12 mg/kg/60D (intermittent) |
| Data obtained from the Safety Data Sheet for Physostigmine.[3] |
Experimental Protocols: Step-by-Step Disposal Procedure
Chemical neutralization of this compound in the laboratory is strongly discouraged due to its high toxicity and the potential for hazardous reactions.[1] The required method of disposal is through a licensed hazardous waste contractor.[1]
Step 1: Waste Identification and Segregation
Identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Contaminated laboratory consumables (e.g., vials, pipette tips, gloves).
-
Grossly contaminated Personal Protective Equipment (PPE).
-
Solutions containing this compound.
-
Materials used for cleaning up spills.[1]
Step 2: Proper Containment and Labeling
Collect all identified this compound waste in a dedicated, leak-proof, and sturdy container.[1]
-
The container must be clearly labeled as "Hazardous Waste ".
-
The label must include the specific chemical name: "This compound Waste ".
-
Include the appropriate EPA waste code (e.g., P188, P204 as a precaution).[1]
-
Keep the container sealed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area.
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[1] Do not attempt to dispose of this material through regular trash or by pouring it down the drain.[1]
Step 4: Spill Management
In the event of a spill:
-
Evacuate all non-essential personnel from the area.[1]
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a labeled hazardous waste container.[1]
-
Clean the spill area thoroughly.
-
If the spill is significant, contact your institution's emergency response team.
Visualization of the Disposal Workflow
The following diagram outlines the logical steps for the proper and safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
Navigating the Safe Handling of (+)-Eseroline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with (+)-Eseroline, a potent and biologically active compound, ensuring rigorous safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment and build unwavering trust in safe chemical management.
Immediate Safety and Personal Protective Equipment (PPE)
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves are essential. Given the potential for skin sensitization, double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.
-
Face Protection: A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.
-
Lab Coat: A buttoned, knee-length lab coat must be worn to protect street clothes and skin from contamination.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Quantitative Safety Data
Understanding the toxicological profile of this compound is crucial for risk assessment. The following table summarizes key quantitative data on the toxicity of Eseroline.
| Data Point | Value | Source |
| Neuronal Cell Toxicity (LDH leakage) | 40 - 75 µM (in 24 hr for NG-108-15 and N1E-115 cells) | [1] |
| Acetylcholinesterase (AChE) Inhibition (Ki) | 0.15 ± 0.08 µM (Electric Eel) | [2] |
| 0.22 ± 0.10 µM (Human RBC) | [2] | |
| 0.61 ± 0.12 µM (Rat Brain) | [2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure and ensuring experimental integrity.
Step 1: Preparation
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
Step 2: Handling this compound
-
Conduct all weighing and solution preparation within the certified chemical fume hood.
-
Avoid the generation of dust and aerosols.
-
Use dedicated spatulas and glassware.
-
Do not eat, drink, or smoke in the laboratory area.
Step 3: Post-Handling
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment.
-
Properly label and store this compound in a cool, dry, and well-ventilated area, protected from light.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is a critical safety and environmental responsibility.
Step 1: Segregation
-
Segregate all waste contaminated with this compound from general laboratory waste. This includes unused compound, contaminated PPE, and cleaning materials.
Step 2: Containment
-
Place all solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Collect all liquid waste in a compatible, sealed, and clearly labeled container.
Step 3: Disposal
-
Dispose of all this compound waste through an approved hazardous waste disposal facility.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol outlines a typical experiment to determine the inhibitory activity of this compound on acetylcholinesterase.
Materials:
-
This compound
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine (ATC) as a substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, AChE solution, and varying concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Initiate the reaction by adding a solution of ATC and DTNB to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizing Key Processes
To further clarify the operational and biological context of working with this compound, the following diagrams illustrate the experimental workflow and a key signaling pathway.
Caption: Workflow for determining the inhibitory effect of this compound on acetylcholinesterase.
Caption: Simplified signaling pathway of this compound as an opioid receptor agonist.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
